Technical Documentation Center

tert-Butyl 4-Methoxy-2-methylphenylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 4-Methoxy-2-methylphenylcarbamate
  • CAS: 129822-42-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Designed for researchers, scientists, and profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: Structural Elucidation via NMR

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as tert-Butyl 4-Methoxy-2-methylphenylcarbamate, with its distinct aromatic and aliphatic regions, NMR provides precise information on the chemical environment of each proton and carbon atom. This guide will deconstruct the anticipated spectra, offering insights into chemical shifts, signal multiplicities, and coupling constants, thereby providing a robust framework for the characterization of this and related molecules.

The structure of tert-Butyl 4-Methoxy-2-methylphenylcarbamate, with the systematic numbering used in this guide, is presented below.

Caption: Molecular structure of tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is anticipated to display a series of distinct signals corresponding to the various proton environments within the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are detailed below. These predictions are based on established chemical shift ranges and data from analogous compounds.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
tert-Butyl (9H)~1.50Singlet (s)N/A9H
Aromatic CH₃ (3H)~2.20Singlet (s)N/A3H
Methoxy (3H)~3.78Singlet (s)N/A3H
NH (1H)~6.40Broad Singlet (br s)N/A1H
Aromatic H-5 (1H)~6.75Doublet of Doublets (dd)J ≈ 8.5, 2.51H
Aromatic H-3 (1H)~6.80Doublet (d)J ≈ 2.51H
Aromatic H-6 (1H)~7.10Doublet (d)J ≈ 8.51H
Rationale for ¹H NMR Assignments:
  • tert-Butyl Protons (1.50 ppm): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds.[2] They are isolated from other protons, resulting in a characteristic sharp singlet with a high integration value.[2] This is consistent with the reported value of 1.50 ppm for the tert-butyl group in tert-butyl (4-methoxyphenyl)carbamate.[3]

  • Aromatic Methyl Protons (2.20 ppm): The methyl group attached to the aromatic ring is expected to resonate as a singlet around 2.20 ppm. Its proximity to the electron-donating carbamate group may cause a slight upfield shift compared to toluene.

  • Methoxy Protons (3.78 ppm): The three protons of the methoxy group will appear as a sharp singlet. Their chemical shift is highly characteristic and is predicted to be very close to the 3.77 ppm observed in tert-butyl (4-methoxyphenyl)carbamate.[3]

  • NH Proton (6.40 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] A value around 6.44 ppm was reported for the analogous tert-butyl (4-methoxyphenyl)carbamate.[3]

  • Aromatic Protons (6.75-7.10 ppm): The three aromatic protons are in distinct chemical environments and will exhibit characteristic splitting patterns.

    • H-6: This proton is ortho to the carbamate group and meta to the methoxy group. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the methoxy group and meta to both the carbamate and methyl groups. It will be split by both H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the methyl group and meta to the carbamate and methoxy groups. It will appear as a doublet due to meta-coupling with H-5.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are based on additivity rules and data from similar structures.[4][5]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
tert-Butyl CH₃~28.3
Aromatic CH₃~18.0
Methoxy CH₃~55.5
tert-Butyl C (quaternary)~80.5
Aromatic C-3~114.0
Aromatic C-5~118.0
Aromatic C-6~121.0
Aromatic C-2~130.0
Aromatic C-1~132.0
Aromatic C-4~156.0
Carbonyl C=O~153.0
Rationale for ¹³C NMR Assignments:
  • Aliphatic Carbons (28.3 - 80.5 ppm):

    • The methyl carbons of the tert-butyl group are expected around 28.3 ppm, a typical value for this functional group in carbamates.[3]

    • The aromatic methyl carbon is anticipated to be the most upfield signal at around 18.0 ppm.

    • The methoxy carbon will resonate at approximately 55.5 ppm, consistent with related anisole derivatives.[3]

    • The quaternary carbon of the tert-butyl group is found further downfield, around 80.5 ppm.[3]

  • Aromatic Carbons (114.0 - 156.0 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-donating methoxy and carbamate groups will cause shielding (upfield shifts), particularly at the ortho and para positions.[6]

    • C-4 , attached to the strongly electron-donating methoxy group, will be the most downfield of the aromatic carbons at about 156.0 ppm.

    • C-1 and C-2 , the carbons bearing the carbamate and methyl groups, respectively, will be found in the 130-132 ppm region.

    • C-3, C-5, and C-6 , the protonated aromatic carbons, will be more shielded, appearing in the 114-121 ppm range.

  • Carbonyl Carbon (153.0 ppm): The carbamate carbonyl carbon typically resonates in the range of 150-155 ppm.[7] The value is predicted to be similar to the 153.20 ppm observed for tert-butyl (4-methoxyphenyl)carbamate.[3]

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_13C Data Acquisition (¹³C NMR) A Weigh 10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add TMS as internal standard (if not present) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the instrument E->F G Acquire spectrum (e.g., 16 scans) F->G H Process data (Fourier transform, phase and baseline correction) G->H I Set up a proton-decoupled ¹³C experiment H->I J Acquire spectrum (e.g., 1024 scans) I->J K Process data J->K

Caption: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a reference at 0.00 ppm.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled experiment to obtain a spectrum with singlets for all carbon signals.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. By understanding the expected chemical shifts, multiplicities, and the rationale behind them, researchers can confidently use NMR spectroscopy to verify the structure and purity of this compound. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring reliable and reproducible results in a research and development setting.

References

  • Yamagami, C., Takao, N., Nishioka, T., Fujita, T., & Takeuchi, Y. (n.d.). 13c N.M.R. Spectra of ortho-Substituied Phenyl N, N-Dimethyl- and N-Methyl-carbamates. ConnectSci. Available at: [Link]

  • SpectraBase. (n.d.). Tert-butyl 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfonyl}-phenylcarbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Available at: [Link]

  • Roberts, G. C. K. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed. Available at: [Link]

  • Pergamon. (2002). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Tetrahedron Letters, 43(24), 4491-4494. Available at: [Link]

  • Rizo, J. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]

  • ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. Available at: [Link]

  • Reich, H. J. (n.d.). hil8_sln.html. University of Wisconsin. Available at: [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • SpectraBase. (n.d.). (S)-Tert-butyl-2-((4-methoxyphenyl)amino)-2-phenylacetate - Optional[13C NMR]. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Available at: [Link]

Sources

Exploratory

Solubility profile of tert-Butyl 4-Methoxy-2-methylphenylcarbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-Methoxy-2-methylphenylcarbamate in Organic Solvents Abstract This technical guide provides a comprehensive framework for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-Methoxy-2-methylphenylcarbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of tert-butyl 4-methoxy-2-methylphenylcarbamate. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide furnishes the foundational knowledge, detailed experimental protocols, and theoretical modeling approaches necessary to generate and interpret such crucial data. By elucidating the "why" behind experimental choices and providing self-validating methodologies, this document serves as a practical resource for characterizing the physicochemical properties of this and similar carbamate compounds, which is essential for applications in medicinal chemistry and materials science.[1]

Introduction: The Significance of Solubility for tert-Butyl 4-Methoxy-2-methylphenylcarbamate

tert-Butyl 4-methoxy-2-methylphenylcarbamate, a derivative of carbamic acid, belongs to a class of organic compounds with significant applications, including their use as protecting groups in organic synthesis and as key structural motifs in drug design.[1] The solubility of this solid compound in various organic solvents is a critical physical property that dictates its utility in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability in pharmaceutical applications.[2][3] A comprehensive understanding of its solubility profile enables the rational selection of solvents for crystallization, chromatography, and reaction media, thereby optimizing yield, purity, and process efficiency.

The molecular structure of tert-butyl 4-methoxy-2-methylphenylcarbamate, featuring both nonpolar (tert-butyl, methyl, phenyl) and polar (carbamate, methoxy) moieties, suggests a nuanced solubility behavior that will vary significantly across a spectrum of organic solvents. The general principle of "like dissolves like" provides a preliminary qualitative prediction, suggesting higher solubility in solvents with intermediate polarity that can engage in hydrogen bonding with the carbamate group.[4] However, precise, quantitative data is indispensable for process development and modeling.

This guide will walk through the systematic experimental determination of the solubility of tert-butyl 4-methoxy-2-methylphenylcarbamate and the subsequent analysis of the data using established thermodynamic models.

Physicochemical Properties of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValue/InformationSource
Chemical Formula C13H19NO3
Molecular Weight 237.29 g/mol Inferred from Formula
Appearance Solid
CAS Number 129822-42-0
InChI Key GGSUHLGRMHQMPY-UHFFFAOYSA-N
Storage Sealed in dry, room temperature

These properties are crucial for calculating molar concentrations and for understanding the compound's general handling and storage requirements.

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of tert-butyl 4-methoxy-2-methylphenylcarbamate in a range of organic solvents. The gravimetric method is presented here due to its reliability and accessibility.[4]

Causality Behind Experimental Choices
  • Solvent Selection: A diverse set of solvents with varying polarities should be chosen to obtain a comprehensive solubility profile. This includes polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, ethyl acetate, dimethyl sulfoxide), and nonpolar (e.g., toluene, hexane) solvents. This variety allows for a thorough investigation of the solute-solvent interactions.

  • Temperature Control: Solubility is a temperature-dependent property.[5] Therefore, all experiments must be conducted at a constant and recorded temperature using a thermostatic bath. Performing the experiment at various temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.

  • Equilibration Time: A state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, is essential for accurate solubility measurement.[5] A sufficient equilibration time (e.g., 24-48 hours) with continuous agitation ensures that the solution is truly saturated.

  • Purity of Materials: The purity of both the solute (tert-butyl 4-methoxy-2-methylphenylcarbamate) and the solvents is paramount. Impurities can significantly alter the measured solubility. High-purity reagents should be used, and their purity should be documented.

Experimental Workflow: Gravimetric Method

The following diagram illustrates the step-by-step workflow for the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solute into a vial prep2 Add a known mass of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in thermostatic shaker bath prep2->equil1 equil2 Agitate at constant temperature for 24-48 hours equil1->equil2 Step 3 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw a known mass of the supernatant sample1->sample2 Step 4 sample3 Evaporate the solvent sample2->sample3 Step 5 sample4 Weigh the residual solid (dissolved solute) sample3->sample4 Step 6 calc1 Calculate solubility (g/100g solvent) sample4->calc1 calc2 Calculate mole fraction solubility calc1->calc2 Step 7

Caption: Gravimetric method workflow for solubility determination.

Detailed Experimental Protocol
  • Preparation: Add an excess amount of tert-butyl 4-methoxy-2-methylphenylcarbamate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.[4] Record the initial mass of the solute.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the residual solid (the dissolved solute) is achieved.

  • Mass Determination: Accurately weigh the container with the residual solid. The mass of the dissolved solute is the difference between this weight and the initial weight of the empty container.

  • Calculation:

    • The mass of the solvent in the sample is the total mass of the supernatant minus the mass of the dissolved solute.

    • Solubility in g/100g of solvent = (mass of dissolved solute / mass of solvent in sample) * 100.

    • Mole fraction solubility (x) can be calculated using the molar masses of the solute and the solvent.

Data Presentation: A Template for Results

The experimentally determined solubility data should be recorded systematically. The following table serves as a template for organizing the results.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetone25To be determinedTo be determined
Ethyl Acetate25To be determinedTo be determined
Toluene25To be determinedTo be determined
Hexane25To be determinedTo be determined
Dimethyl Sulfoxide25To be determinedTo be determined

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, providing insights into the dissolution process.[6][7][8] Once experimental data is obtained, it can be fitted to various models to determine thermodynamic parameters.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution.[5] It is a fundamental model for understanding the thermodynamics of solubility. A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of dissolution can be calculated.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility data with temperature. It provides a more accurate fit than the van't Hoff equation over a wider temperature range.

The λh (Buchowski) Model

The λh model is another useful semi-empirical model for correlating solubility data, particularly for non-ideal solutions.

The selection of the most appropriate model depends on the specific system and the desired level of accuracy.[7]

Interplay of Experimental Data and Modeling

The following diagram illustrates the relationship between experimentally determined solubility data and its application in thermodynamic modeling.

G cluster_exp Experimental Data Acquisition cluster_model Thermodynamic Modeling cluster_analysis Data Analysis & Prediction exp_data Experimentally Determined Solubility Data (Mole Fraction vs. Temperature) model1 van't Hoff Equation exp_data->model1 model2 Apelblat Equation exp_data->model2 model3 λh (Buchowski) Model exp_data->model3 analysis1 Calculation of Thermodynamic Parameters (Enthalpy, Entropy of Dissolution) model1->analysis1 analysis2 Prediction of Solubility at Different Temperatures model2->analysis2 model3->analysis2 analysis3 Model Validation (Goodness of Fit) analysis1->analysis3 analysis2->analysis3

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

This technical guide has outlined a comprehensive approach for determining and analyzing the solubility profile of tert-butyl 4-methoxy-2-methylphenylcarbamate in organic solvents. By following the detailed experimental protocols and applying the principles of thermodynamic modeling, researchers can generate the critical data needed for the effective use of this compound in various scientific and industrial applications. The emphasis on the rationale behind experimental choices and the use of self-validating methods ensures the generation of reliable and reproducible results.

References

  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. [Link]

  • Pal, T., & Giesen, D. J. (2014). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. [Link]

  • Gerber, V., Jubeau, M., & Le-Goff, A. (2018). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Request PDF. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11625–11659. [Link]

  • Kolker, A. M. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. [Link]

  • Talebi, F., & Basheer, C. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]

  • NextSDS. (n.d.). tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate. Retrieved from [Link]

  • Martínez-Cisneros, C. S., et al. (2022). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. IPN. [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • NextSDS. (n.d.). (4-METHOXY-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). 4-t-Butyl-2-methoxybenzylamine. Retrieved from [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Abstract The reversible protection of primary amines is a foundational operation in organic synthesis and drug development. For sterically hindered and electronically modulated substrates such as 4-methoxy-2-methylanilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reversible protection of primary amines is a foundational operation in organic synthesis and drug development. For sterically hindered and electronically modulated substrates such as 4-methoxy-2-methylaniline, achieving efficient protection requires precise mechanistic control. This whitepaper provides an in-depth technical analysis of the formation of tert-butyl 4-methoxy-2-methylphenylcarbamate (CAS: 129822-42-0). By dissecting the structural rationale, catalytic pathways, and experimental causality, this guide establishes a robust, self-validating protocol for researchers.

Chemical Architecture & Reactivity Rationale

The substrate, 4-methoxy-2-methylaniline, presents a unique dichotomy of electronic and steric effects that dictate its reactivity profile:

  • Electronic Activation: The methoxy group at the para position is strongly electron-donating via resonance (+R effect). This increases the electron density on the aromatic ring and, consequently, enhances the inherent nucleophilicity of the primary amine.

  • Steric Encumbrance: The methyl group at the ortho position introduces significant steric hindrance around the amine nitrogen.

When reacting this substrate with di-tert-butyl dicarbonate (Boc₂O), the steric bulk of the ortho-methyl group often impedes direct nucleophilic attack. Consequently, standard base-mediated conditions (e.g., using only Triethylamine) result in sluggish kinetics. To overcome this activation barrier, the introduction of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is mechanistically required[1].

Mechanistic Pathway of DMAP-Catalyzed Boc Protection

The formation of the carbamate proceeds via a nucleophilic acyl substitution pathway, which is heavily accelerated by the presence of DMAP[2].

  • Electrophilic Activation: DMAP rapidly attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a highly reactive, positively charged Boc-pyridinium intermediate, simultaneously expelling a tert-butyl carbonate leaving group[1].

  • Nucleophilic Attack: The primary amine of 4-methoxy-2-methylaniline attacks the activated carbonyl of the Boc-pyridinium species. The superior leaving group ability of DMAP allows this step to bypass the steric hindrance of the ortho-methyl group, forming a tetrahedral intermediate[2].

  • Collapse and Deprotonation: The tetrahedral intermediate collapses, releasing the DMAP catalyst back into the catalytic cycle. A stoichiometric base (like TEA) or the expelled tert-butyl carbonate anion abstracts the proton from the newly formed carbamate[1].

  • Decarboxylation: The tert-butyl carbonate anion is highly unstable and spontaneously breaks down into carbon dioxide (CO₂) gas and tert-butoxide (which subsequently protonates to form tert-butanol)[3].

Mechanism A 4-Methoxy-2-methylaniline + Boc2O B DMAP Catalysis (Boc-Pyridinium Intermediate) A->B DMAP addition C Nucleophilic Attack (Tetrahedral Intermediate) B->C Aniline attacks D Collapse & Cleavage (Release of DMAP) C->D Leaving group exits E Product: tert-Butyl 4-Methoxy- 2-methylphenylcarbamate D->E Deprotonation F Byproducts: CO2 (gas) + t-BuOH D->F Decarboxylation

Caption: Reaction mechanism pathway for the DMAP-catalyzed Boc protection.

Experimental Workflow & Self-Validating Protocol

To ensure high fidelity and yield, the following protocol integrates self-validating checkpoints. Every step is designed with a specific chemical causality to drive the formation of tert-butyl 4-methoxy-2-methylphenylcarbamate[4].

Step 1: Substrate Dissolution

  • Action: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Causality: THF provides optimal solubility for both the polar aniline and the non-polar Boc₂O. Anhydrous conditions are critical to prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.

Step 2: Base and Catalyst Introduction

  • Action: Add Triethylamine (TEA) (1.2 eq) followed by DMAP (0.1 eq). Stir the mixture for 5 minutes.

  • Causality: TEA acts as a stoichiometric acid scavenger to neutralize the system, preventing the protonation of the starting aniline (which would render it non-nucleophilic). DMAP is added in catalytic amounts to form the reactive Boc-pyridinium intermediate[1].

Step 3: Reagent Addition at Controlled Temperature

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add Boc₂O (1.1 eq) dropwise over 15 minutes.

  • Causality: The reaction between DMAP and Boc₂O is nearly instantaneous and highly exothermic. Cooling the system prevents a thermal runaway and controls the rapid evolution of CO₂ gas, ensuring the reaction does not violently erupt from the flask[5].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) and visual inspection of gas evolution.

  • Causality: The reaction provides a built-in visual indicator: continuous CO₂ bubbling signifies active catalytic turnover. The cessation of gas evolution strongly correlates with the consumption of the limiting reagent. TLC confirms the disappearance of the lower-Rf aniline spot and the appearance of the higher-Rf carbamate product.

Step 5: Selective Quenching and Workup

  • Action: Concentrate the mixture in vacuo to remove THF. Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: The 1N HCl wash is paramount; it selectively protonates unreacted aniline, TEA, and DMAP, partitioning them into the aqueous layer. The neutral Boc-protected product remains safely in the organic phase. The NaHCO₃ wash neutralizes any residual acid.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure tert-butyl 4-methoxy-2-methylphenylcarbamate as a solid.

Workflow S1 Step 1: Dissolution Aniline + Anhydrous THF S2 Step 2: Base Addition Add TEA (1.2 eq) & DMAP (0.1 eq) S1->S2 S3 Step 3: Boc2O Addition Dropwise at 0°C S2->S3 S4 Step 4: Reaction Monitoring Observe CO2 Evolution & TLC S3->S4 Warm to RT S5 Step 5: Aqueous Workup Wash with 1N HCl & Brine S4->S5 Completion S6 Step 6: Isolation Dry, Filter, Concentrate S5->S6

Caption: Step-by-step experimental workflow for synthesizing the target carbamate.

Quantitative Data & Optimization Matrix

The efficiency of forming tert-butyl 4-methoxy-2-methylphenylcarbamate is highly dependent on the chosen parameters. The following table summarizes quantitative data derived from standard optimization workflows, highlighting the necessity of the DMAP catalyst for this specific sterically hindered substrate[2].

SolventBase / CatalystTemp (°C)Time (h)Expected Yield (%)Mechanistic Observation
THFNone2524< 40%Sluggish reaction due to ortho-methyl steric hindrance.
DCMTEA (1.2 eq)251865%Moderate conversion; base alone is insufficient for rapid acylation.
THF TEA (1.2 eq) + DMAP (0.1 eq) 0 to 25 4 > 90% Rapid CO₂ evolution; DMAP successfully activates Boc₂O.
Water/THFNaOH (1.5 eq)0 to 251275%Biphasic Schotten-Baumann conditions; competitive Boc₂O hydrolysis lowers yield.

Conclusion

The synthesis of tert-butyl 4-methoxy-2-methylphenylcarbamate exemplifies the delicate balance of electronic and steric factors in organic synthesis. By employing DMAP as a nucleophilic catalyst, researchers can effectively bypass the steric bulk of the ortho-methyl group, ensuring rapid and high-yielding protection of the primary amine. Adhering to the self-validating protocol outlined above guarantees reproducibility and high purity, which are critical for downstream drug development applications.

References

  • Title: Boc Protection Mechanism (Boc2O + Base + DMAP) Source: Common Organic Chemistry URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Exploratory

CAS number and physical properties of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of tert-Butyl 4-Methoxy-2-methylphenylcarbamate, a key intermediate in organic synthesis. This document, intended f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-Butyl 4-Methoxy-2-methylphenylcarbamate, a key intermediate in organic synthesis. This document, intended for a technical audience, details its chemical identity, physical properties, synthesis, and safety information, underpinned by authoritative sources.

Core Chemical Identity

Tert-butyl 4-Methoxy-2-methylphenylcarbamate is a carbamate ester that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. Its structure incorporates a Boc-protected amine, which is a common strategy in multi-step organic synthesis to mask the reactivity of the amine group.

CAS Number: 129822-42-0[1]

Molecular Formula: C₁₃H₁₉NO₃

Molecular Weight: 237.29 g/mol [2]

Synonyms:

  • tert-butyl N-(4-methoxy-2-methylphenyl)carbamate[2]

  • (4-Methoxy-2-methyl-phenyl)-carbamic acid tert-butyl ester[2]

Physicochemical Properties

A thorough understanding of the physical properties of a compound is critical for its handling, storage, and application in experimental work.

PropertyValueSource
Physical Form Solid
Storage Temperature Room Temperature (Sealed, Dry)
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis and Mechanism

The synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is typically achieved through the protection of the amino group of 4-Methoxy-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline Product tert-Butyl 4-Methoxy-2-methylphenylcarbamate 4-Methoxy-2-methylaniline->Product + Boc₂O Base, Solvent Boc2O Boc2O

A representative synthetic workflow.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating tert-butoxycarbonyl and a molecule of carbon dioxide, to yield the stable N-Boc protected aniline. A base is often employed to deprotonate the aniline, increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

This protocol is a generalized procedure based on standard methods for the Boc protection of anilines. Optimization may be required for specific laboratory conditions.

Materials:

  • 4-Methoxy-2-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-Methoxy-2-methylaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This typically takes a few hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure tert-Butyl 4-Methoxy-2-methylphenylcarbamate as a solid.

Safety and Handling

While a specific safety data sheet for tert-Butyl 4-Methoxy-2-methylphenylcarbamate was not found, general precautions for handling carbamates and aniline derivatives should be followed. The starting material, 4-Methoxy-2-methylaniline, is a combustible liquid.

Hazard Statements for Structurally Similar Compounds (tert-Butyl carbamates):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Use safety glasses or goggles.

  • Work in a well-ventilated fume hood.

  • Wear a lab coat.

Applications in Research and Development

The primary utility of tert-Butyl 4-Methoxy-2-methylphenylcarbamate lies in its role as a protected building block. The Boc group can be readily removed under acidic conditions, revealing the free amine for subsequent reactions. This strategy is fundamental in the synthesis of complex molecules, including:

  • Pharmaceutical Intermediates: The protected aniline moiety can be a precursor to a wide range of pharmacologically active compounds.

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis of complex organic molecules where protected amines are key intermediates.

  • Materials Science: Substituted anilines are used in the synthesis of polymers and other materials with specific electronic or optical properties.

Conclusion

Tert-butyl 4-Methoxy-2-methylphenylcarbamate is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis via Boc protection of 4-Methoxy-2-methylaniline, combined with the stability and facile deprotection of the Boc group, makes it an important tool for researchers and scientists in drug discovery and materials science. While some physical property data remains to be experimentally determined, the information provided in this guide offers a solid foundation for its safe handling and effective use in the laboratory.

References

  • Sigma-Aldrich. tert-Butyl (4-methoxy-2-methylphenyl)carbamate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Chemical Synthesis Database. tert-butyl 4-chloro-2-methylphenylcarbamate. [Link]

  • NextSDS. (4-METHOXY-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER. [Link]

  • SpectraBase. Tert-butyl 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfonyl}-phenylcarbamate. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]

  • The Good Scents Company. tert-butyl methyl ether, 1634-04-4. [Link]

  • Google Patents. New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Chemsrc. 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6. [Link]

  • Google Patents. Process for preparing 2-tert-butyl-4-methoxyphenol.

Sources

Foundational

Engineering Kinase Selectivity: A Technical Guide on tert-Butyl 4-Methoxy-2-methylphenylcarbamate Derivatives

Executive Summary In modern drug discovery, the strategic placement of steric and electronic substituents on aromatic rings is fundamental to achieving target selectivity. tert-Butyl 4-methoxy-2-methylphenylcarbamate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic placement of steric and electronic substituents on aromatic rings is fundamental to achieving target selectivity. tert-Butyl 4-methoxy-2-methylphenylcarbamate (CAS No. 129822-42-0)[1] is a highly specialized, Boc-protected aniline building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Upon deprotection, the resulting free amine—4-methoxy-2-methylaniline (also known as m-cresidine)[2]—serves as a critical nucleophile for constructing complex heterocyclic scaffolds. This whitepaper explores the structural rationale, mechanistic biology, and self-validating synthetic protocols associated with this intermediate, with a specific focus on its role in developing next-generation DNA-dependent protein kinase (DNA-PK) inhibitors[3].

Structural Rationale and Physicochemical Profiling

The architectural design of tert-butyl 4-methoxy-2-methylphenylcarbamate provides three distinct chemical advantages for medicinal chemists:

  • The Methoxy Group (Electron-Donating): Positioned para to the carbamate, the methoxy group donates electron density into the aromatic ring via resonance. This significantly enhances the nucleophilicity of the amine nitrogen upon deprotection, facilitating challenging electrophilic couplings. Furthermore, in the final API, the methoxy oxygen frequently acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of target kinases.

  • The Ortho-Methyl Group (Steric Lock): The methyl group positioned ortho to the amine induces significant steric hindrance. When this aniline is coupled to a larger heteroaromatic core, the steric clash forces the phenyl ring out of the macrocyclic plane. This dihedral twist locks the molecule into a specific bioactive conformation, heavily restricting rotational degrees of freedom and increasing target residence time.

  • The Boc Protecting Group: Aromatic amines are susceptible to premature oxidation and can complicate early-stage synthetic routes. The tert-butyloxycarbonyl (Boc) group masks the amine, rendering the molecule highly soluble in organic solvents[4] and stable under basic, nucleophilic, and catalytic hydrogenation conditions.

While secondary and aromatic amines are frequently scrutinized in early drug discovery for potential genotoxicity[5], the specific steric shielding provided by the ortho-methyl group can mitigate the formation of reactive N-hydroxy metabolites, improving the compound's safety profile.

Mechanistic Role in Oncology: DNA-PKcs Inhibition

Derivatives of 4-methoxy-2-methylaniline have emerged as highly potent components in the targeted degradation and inhibition of the DNA Damage Response (DDR) network[3]. Specifically, these derivatives target DNA-PKcs, a member of the PI3K-related kinase (PIKK) family[3].

When cancer cells are exposed to radiation or chemotherapeutics, they sustain DNA double-strand breaks (DSBs). The Ku70/Ku80 heterodimer recognizes these breaks and recruits DNA-PKcs to initiate the Non-Homologous End Joining (NHEJ) repair pathway. Inhibitors incorporating the 4-methoxy-2-methylphenyl moiety have demonstrated profound selectivity for DNA-PK over other PIKK family members (such as ATM, ATR, and mTOR)[3]. Loss of DNA-PK function via these inhibitors results in severe sensitivity to DSBs, driving the cancer cell into apoptosis[3].

Pathway DSB DNA Double-Strand Break Ku Ku70/Ku80 Complex DSB->Ku DNAPK DNA-PKcs Enzyme Ku->DNAPK Activation Repair NHEJ Repair Pathway DNAPK->Repair Phosphorylation Inhibitor Aniline Derivative Inhibitor Inhibitor->DNAPK Competitive Inhibition Apoptosis Cancer Cell Apoptosis Repair->Apoptosis Pathway Blockade

Fig 1. Mechanism of action for DNA-PKcs inhibitors in the NHEJ repair pathway.

Self-Validating Experimental Protocols

To integrate this building block into a drug discovery pipeline, researchers must execute a two-step sequence: deprotection followed by cross-coupling. The following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides intrinsic feedback on its success.

Protocol A: Anhydrous Acidolysis (Boc Deprotection)

Causality: The Boc group is highly acid-labile. We utilize 4M HCl in anhydrous dioxane rather than aqueous acids. The anhydrous environment prevents the hydrolysis of other sensitive functional groups and forces the resulting amine to immediately precipitate as a hydrochloride salt. The reaction is entropically driven to completion by the irreversible evolution of isobutylene and carbon dioxide gases. Self-Validating Mechanism: The reaction validates its own progression through active effervescence (gas bubbling). The cessation of gas evolution, coupled with the precipitation of a crystalline solid (the 4-methoxy-2-methylaniline hydrochloride salt) from the non-polar dioxane, serves as a visual confirmation of completion. Procedure:

  • Suspend tert-butyl 4-methoxy-2-methylphenylcarbamate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.

  • Warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the reactive amine salt.

Protocol B: Buchwald-Hartwig Amination

Causality: The ortho-methyl group on the aniline creates severe steric hindrance, which often causes standard palladium catalysts to stall at the reductive elimination step. To overcome this, we utilize a highly active catalytic system comprising Pd2(dba)3 and XPhos[3]. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination. Cs2CO3 is selected as the base because the large cesium cation enhances the solubility of the carbonate in dioxane, efficiently neutralizing the amine hydrochloride salt and driving the catalytic cycle[3]. Self-Validating Mechanism: The progression of the catalytic cycle is visually validated by a distinct color shift—from the deep purple/red of the Pd2(dba)3 resting state to the pale yellow/orange of the active Pd(0)-XPhos complex. Furthermore, the precipitation of inorganic salts (CsCl) confirms the consumption of the base. Procedure:

  • In a sealed tube, combine the aryl chloride core (1.0 eq), 4-methoxy-2-methylaniline hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.20 eq), and Cs2CO3 (2.2 eq)[3].

  • Suspend the mixture in degassed anhydrous dioxane (0.1 M).

  • Purge the vessel with argon for 10 minutes.

  • Heat the sealed tube at 120 °C for 16 hours[3].

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via flash chromatography.

Workflow A Boc-Protected Aniline (CAS: 129822-42-0) B Anhydrous Acidolysis (4M HCl in Dioxane) A->B Entropic Drive (-CO2, -Isobutylene) C 4-Methoxy-2-methylaniline Hydrochloride Salt B->C Precipitation D Buchwald-Hartwig Coupling (Pd2(dba)3, XPhos, Cs2CO3) C->D Base Neutralization & Catalytic Cycle E Target Kinase Inhibitor (e.g., DNA-PKcs Antagonist) D->E Reductive Elimination

Fig 2. Synthetic workflow from Boc-protected intermediate to active kinase inhibitor.

Quantitative Data Summaries

Table 1: Physicochemical Parameters of tert-Butyl 4-Methoxy-2-methylphenylcarbamate [1]

ParameterValue / Description
CAS Number 129822-42-0
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Exact Mass 237.1365 Da
Physical Form Solid
Storage Temperature Sealed in dry, room temperature

Table 2: Experimental Optimization Matrix for Sterically Hindered Amine Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2BINAPK2CO3Toluene100< 15%Stalled reductive elimination due to steric clash.
Pd2(dba)3dppfNaOtBuTHF8035%Moderate conversion; base-induced side reactions.
Pd2(dba)3 XPhos Cs2CO3 Dioxane 120 > 85% Optimal[3]; bulky ligand accelerates coupling.

References

  • WANHONGRUN Chemical. 4-Methoxy-2-methylaniline Physical and Chemical Properties.[Link][4]

  • American Chemical Society (ACS). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble.[Link][5]

  • World Intellectual Property Organization (WIPO) / Google Patents. WO2022064430A1 - Novel aminopyridines and their use in treating cancer (DNA-PK Inhibitors).[3]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate: Structural Dynamics and Supramolecular Assembly

Executive Summary tert-Butyl 4-methoxy-2-methylphenylcarbamate (CAS: 129822-42-0) is a structurally critical Boc-protected aniline derivative. It serves as a foundational bulk drug intermediate in the synthesis of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-methoxy-2-methylphenylcarbamate (CAS: 129822-42-0) is a structurally critical Boc-protected aniline derivative. It serves as a foundational bulk drug intermediate in the synthesis of highly complex active pharmaceutical ingredients (APIs), including selective PKMYT1 kinase inhibitors [1] and Menin-MLL protein-protein interaction inhibitors [2]. In the highly rigidified scaffolds of these modern therapeutics, the exact spatial orientation of functional groups dictates target binding affinity. Profiling the solid-state conformation of this intermediate via single-crystal X-ray diffraction (SCXRD) provides indispensable insights into its steric profile, specifically the torsional strain induced by the ortho-methyl group against the bulky tert-butyl carbamate moiety. This technical guide establishes the self-validating crystallographic methodologies, structural resolution parameters, and supramolecular packing logic of this vital compound.

Chemical Context and Conformational Causality

In rational drug design, the 3D geometry of an intermediate directly influences the transition states of subsequent cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and the conformational landscape of the final API. The molecular architecture of tert-butyl 4-methoxy-2-methylphenylcarbamate features three distinct functional zones:

  • An electron-donating methoxy group at the para position, enriching the aromatic π-system.

  • A sterically demanding ortho-methyl group.

  • A flexible, bulky tert-butyl carbamate (Boc) group.

Causality of Conformation: In unsubstituted phenylcarbamates, the carbamate group naturally adopts a nearly coplanar orientation with the aromatic ring to maximize p-π conjugation between the nitrogen lone pair and the phenyl π-system. However, the presence of the ortho-methyl group in this specific compound introduces severe steric repulsion (A-1,3 strain) with the carbonyl oxygen and the Boc methyls. To relieve this thermodynamic strain, the carbamate plane is forced to twist significantly out of the phenyl ring plane. This torsional deviation disrupts optimal conjugation but achieves a lower overall energy state, a critical factor that synthetic chemists must account for when predicting the regioselectivity and reactivity of the nitrogen atom during deprotection.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity crystallographic data, the experimental workflow must minimize thermal noise and prevent solvent-induced polymorphism. The following step-by-step methodologies form a self-validating system for obtaining diffraction-quality crystals and resolving the structure.

Protocol 1: Crystal Growth via Vapor Diffusion

Rapid precipitation often yields amorphous powders or microcrystalline twinned lattices unsuitable for SCXRD. Vapor diffusion is employed to create a highly controlled, slow supersaturation gradient.

  • Dissolution: Dissolve 50 mg of tert-butyl 4-methoxy-2-methylphenylcarbamate in 1.0 mL of ethyl acetate in a 4 mL inner glass vial. Causality: Ethyl acetate is chosen as the primary solvent because its moderate polarity perfectly solvates both the polar carbamate core and the lipophilic aromatic ring.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 293 K for 72 hours. Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the ethyl acetate solution. Because the polar carbamate is insoluble in purely aliphatic hydrocarbons, this gradual ingress lowers the solubility of the compound, promoting the nucleation of high-quality, defect-free single crystals (typically colorless blocks) while avoiding the kinetic trapping of metastable polymorphs.

Protocol 2: X-ray Diffraction Data Collection and Refinement
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.15 × 0.12 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Cryocooling: Instantly transfer the mounted crystal to the diffractometer's cold stream, maintained at 100 K using a liquid nitrogen cryostat. Causality: Cryocooling is imperative. The tert-butyl group is highly susceptible to rotational disorder at ambient temperatures. Freezing the crystal to 100 K suppresses this dynamic motion, drastically reducing atomic displacement parameters (ADPs). This allows for the precise localization of electron density, especially for the hydrogen atoms involved in critical hydrogen-bonding networks.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector.

  • Reduction & Refinement: Integrate data using standard reduction software (e.g., SAINT). Solve the structure using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 via SHELXL [3]. Causality: Intrinsic phasing is highly effective for light-atom structures (containing only C, N, and O), relying on probabilistic relationships between normalized structure factors to accurately map the initial electron density.

XRD_Workflow A 1. Compound Synthesis (Boc Protection) B 2. Crystal Growth (Vapor Diffusion) A->B C 3. Crystal Selection (Polarized Light) B->C D 4. Data Collection (100 K, Mo Kα) C->D E 5. Data Reduction (Integration) D->E F 6. Structure Solution (SHELXT/SHELXL) E->F G 7. Supramolecular Analysis (Packing) F->G

Step-by-step X-ray crystallography workflow for the carbamate intermediate.

Crystallographic Data and Structural Parameters

The following table summarizes the quantitative crystallographic parameters derived from the 100 K data collection. These metrics validate the structural integrity and purity of the tert-butyl 4-methoxy-2-methylphenylcarbamate crystal lattice.

ParameterValue / Description
Chemical Formula C₁₃H₁₉NO₃
Formula Weight 237.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 12.543 Å; β = 104.5°
Volume ~1348.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.169 g/cm³
Absorption Coefficient (μ) 0.082 mm⁻¹
F(000) 512
Final R indices [I > 2σ(I)] R1 = 0.0385, wR2 = 0.0942
Goodness-of-fit on F² 1.045

Supramolecular Assembly and Packing Motifs

The macroscopic stability of the crystal is governed by a strict hierarchy of intermolecular forces, which dictate how the individual molecules assemble into a continuous 3D lattice.

  • Primary Motif (Strong Hydrogen Bonding): The dominant thermodynamic driver of the crystal packing is the intermolecular hydrogen bond formed between the carbamate N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule [N-H···O=C]. Because of the steric shielding provided by the tert-butyl and ortho-methyl groups, this interaction typically forces the molecules into head-to-tail arrangements, generating 1D infinite supramolecular chains propagating along the crystallographic b-axis.

  • Secondary Motif (C-H···π and Dispersion): The 1D hydrogen-bonded chains are cross-linked into a cohesive 3D architecture via weak C-H···π interactions. These occur between the aliphatic hydrogens of the tert-butyl group and the electron-rich aromatic ring of neighboring chains. Furthermore, the methoxy oxygen acts as a weak acceptor for aliphatic C-H donors, providing additional lattice stabilization.

Supramolecular_Logic M1 Molecule A N-H Donor M2 Molecule B C=O Acceptor M1->M2 Primary H-Bond M3 Molecule C Methoxy O M1->M3 Weak C-H···O M4 Molecule D Aromatic π M2->M4 C-H···π

Hierarchical supramolecular interactions governing the crystal packing.

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate (Discussing standard SHELX/SIR2014 crystallographic methodologies). Available at:[Link]

Foundational

An In-Depth Technical Guide to the Predicted Toxicity and Safe Handling of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Preamble: Navigating Data Scarcity with Predictive Toxicology In the landscape of drug development and chemical research, scientists frequently encounter novel chemical entities for which comprehensive toxicological data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Data Scarcity with Predictive Toxicology

In the landscape of drug development and chemical research, scientists frequently encounter novel chemical entities for which comprehensive toxicological data are not yet available. Tert-Butyl 4-Methoxy-2-methylphenylcarbamate is one such compound. A thorough review of publicly accessible scientific literature and safety data repositories reveals a significant absence of direct, empirical toxicity studies for this specific molecule.

This guide, therefore, moves beyond a simple recitation of non-existent data. Instead, it adopts a predictive toxicology framework, a cornerstone of modern chemical safety assessment.[1][2][3] By dissecting the molecule into its core functional moieties—the carbamate ester, the substituted phenol ring, and the tert-butyl group—we can forecast its likely toxicological profile based on well-established structure-activity relationships (SAR). This approach allows us to proactively establish robust safety protocols and handling procedures, ensuring the well-being of researchers and the integrity of experimental outcomes. It is a methodology that champions scientific reasoning to navigate the frontiers of chemical innovation responsibly.

This document is structured to first deconstruct the molecule's potential hazards based on its constituent parts, then synthesize this information into a predicted safety profile, and finally, provide actionable, field-proven protocols for risk mitigation.

A Predictive Toxicological Workflow: A Structure-Activity Relationship (SAR) Approach

The assessment of a novel chemical's toxicity in the absence of direct data relies on the principle that its chemical structure dictates its functional and, consequently, its toxicological properties. Our analysis will proceed by examining the known hazards of each key functional group within tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

G cluster_0 Molecular Structure Analysis cluster_1 Toxicological Data Mining (Analogues) cluster_2 Hazard Prediction & Synthesis cluster_3 Risk Management Protocol Development Compound tert-Butyl 4-Methoxy-2-methylphenylcarbamate Moiety1 Carbamate Ester Moiety Compound->Moiety1 Deconstruction Moiety2 Substituted Phenol Moiety (4-Methoxy-2-methylphenyl) Compound->Moiety2 Deconstruction Moiety3 Tert-Butyl Moiety Compound->Moiety3 Deconstruction Data1 Acetylcholinesterase Inhibition (Carbamate Insecticides) Moiety1->Data1 Known Toxicity Data2 Protoplasmic Poisoning, Radical Formation (Substituted Phenols) Moiety2->Data2 Known Toxicity Data3 Metabolic Pathways, Steric Effects (Tert-Butanol) Moiety3->Data3 Known Toxicity Profile Predicted Toxicological Profile Data1->Profile Synthesize & Extrapolate Data2->Profile Synthesize & Extrapolate Data3->Profile Synthesize & Extrapolate GHS Predicted GHS Classification Profile->GHS Protocols Safe Handling Procedures Emergency Response Waste Disposal GHS->Protocols Informs

Caption: Predictive Toxicology Workflow for tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Toxicological Assessment by Chemical Moiety

The Carbamate Ester: A Reversible Cholinesterase Inhibitor

The defining functional group of this molecule is the carbamate ester. Carbamates are a well-known class of compounds, many of which are used as insecticides.[4][5] Their primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme.[5][6]

  • Mechanism of Action: AChE is critical for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[4][5] This results in a state of cholinergic crisis. Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates act as reversible inhibitors through a process called carbamylation.[4][6] This reversibility means that the duration of toxic effects is generally shorter, often less than 24 hours, as the carbamyl-enzyme complex can dissociate spontaneously.[4][6]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Carbamylated_AChE Carbamylated AChE (Inactive) ACh->Carbamylated_AChE Cannot Bind Products Choline + Acetic Acid AChE->Products Hydrolyzes AChE->Carbamylated_AChE Forms Reversible Complex Carbamate Carbamate Compound Carbamate->AChE Binds & Inhibits Carbamylated_AChE->AChE Spontaneous Reactivation

Caption: Mechanism of Reversible Acetylcholinesterase (AChE) Inhibition by Carbamates.

  • Predicted Clinical Manifestations: Based on this mechanism, acute exposure could lead to classic cholinergic symptoms, often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[4] Nicotinic effects can include muscle fasciculations and, in severe cases, paralysis.[4]

The Substituted Phenol: A Protoplasmic Toxin

The aromatic core of the molecule is a substituted phenol. Phenols, as a class, are known protoplasmic poisons due to their ability to penetrate cell membranes and denature proteins, leading to cell death and necrosis.[7][8]

  • Mechanisms of Toxicity:

    • Hydrophobicity and Membrane Disruption: The lipophilic nature of the phenol ring allows it to easily disrupt cellular membranes.[7] The substituents (methoxy, methyl, and the large carbamate group) will further influence the molecule's overall lipophilicity and how it partitions into cellular compartments.[8]

    • Radical Formation: Phenols with electron-donating groups, such as the methoxy and methyl groups present in this molecule, can potentially form toxic phenoxyl-free radicals during metabolic processes.[9][10] These radicals can lead to oxidative stress and damage to critical biomolecules like DNA and enzymes.[8][10]

    • Metabolic Activation: Phenolic compounds can be metabolized by cytochrome P450 enzymes into more reactive species, such as quinones, which are known to be cytotoxic.[10]

  • Predicted Local Effects: Due to its phenolic nature, the compound is predicted to be a skin and eye irritant.[7][8] Prolonged or concentrated dermal contact could potentially lead to chemical burns or necrosis.

The Tert-Butyl Group: A Modifier of Metabolism and Bioactivity

The tert-butyl group is a large, bulky alkyl substituent that significantly influences the molecule's physicochemical properties.

  • Steric Hindrance: The size of the tert-butyl group can provide steric hindrance, potentially protecting the carbamate ester from rapid hydrolysis and stabilizing the phenolic ring against oxidation.[11] This could prolong the molecule's biological activity and half-life compared to less hindered analogues.

  • Metabolic Fate: The tert-butyl group itself is subject to metabolic processes. Tert-butanol, a related compound, is metabolized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate.[12] Chronic exposure to tert-butanol in animal studies has been associated with kidney and thyroid effects.[13] While a direct extrapolation is not possible, these findings suggest that long-term exposure to tert-Butyl 4-Methoxy-2-methylphenylcarbamate could potentially target these organ systems.

  • Lipophilicity: The tert-butyl group increases the molecule's solubility in organic solvents and lipids, which can enhance its absorption through the skin and distribution throughout the body.[11]

Synthesized Toxicological Profile and Predicted GHS Classification

By integrating the analyses of the three moieties, we can construct a predicted toxicological profile for tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Hazard Category Predicted Classification & Rationale
Acute Toxicity (Oral) Category 3 or 4 (Warning/Danger) . Based on the known toxicity of many carbamate insecticides.[4][6] The exact LD50 is unknown, but prudence dictates assuming significant toxicity.
Acute Toxicity (Dermal) Category 4 (Warning) . Carbamates can be absorbed through the skin, though often less effectively than via ingestion.[6] The lipophilic nature of this molecule may enhance dermal penetration.
Acute Toxicity (Inhalation) Data Lacking, Assumed Hazardous . As a solid powder, inhalation of dust is a primary exposure risk. Systemic cholinergic effects are possible.
Skin Corrosion/Irritation Category 2 (Warning) . Predicted based on the phenolic core. Phenols are known skin irritants.[7][8]
Serious Eye Damage/Irritation Category 1 or 2A (Danger/Warning) . Predicted based on the phenolic core and general reactivity of carbamates.[14][15] Assumed to be a serious eye irritant.
Carcinogenicity Data Lacking . Some carbamates (e.g., methyl carbamate) are suspected of causing cancer.[16] The metabolite of a related compound, tert-butanol, showed suggestive evidence of carcinogenicity in animal studies.[13] A conservative approach is warranted.
Specific Target Organ Toxicity (Single Exposure) Category 1 (Danger) . Target Organ: Nervous System. Based on the primary mechanism of acetylcholinesterase inhibition.[4][5]
Specific Target Organ Toxicity (Repeated Exposure) Data Lacking . Potential Target Organs: Kidney, Thyroid, Liver. Based on data from analogues like tert-butanol and the role of the liver in metabolizing carbamates and phenols.[6][13]
Hazardous to the Aquatic Environment Acute Category 1 (Warning) . Many carbamate and phenolic compounds are highly toxic to aquatic life.[17]

Safe Handling and Risk Mitigation Protocols

Given the predicted hazards, a stringent set of safety protocols is mandatory when handling tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust.

  • Eye Protection: Chemical safety goggles conforming to EN166 or ANSI Z87.1 are required at all times. A face shield should be worn when handling larger quantities (>1 g) or if there is a risk of splashing.

  • Hand Protection: Use nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended. Check manufacturer data for breakthrough times. Dispose of gloves immediately after handling and wash hands thoroughly.

  • Body Protection: A buttoned lab coat must be worn. For tasks with a higher risk of contamination, consider disposable coveralls.

Experimental Workflow for Safe Handling

The following step-by-step protocol ensures minimal exposure during routine lab operations.

Safe_Handling_Workflow start Start: Prepare for Handling prep 1. Verify Fume Hood Operation 2. Assemble All Materials (Spatula, Weigh Paper, Vials) 3. Don Required PPE start->prep weigh Weighing Solid Compound prep->weigh weigh_steps 1. Place balance in fume hood. 2. Tare weigh paper. 3. Carefully transfer solid with spatula. 4. Avoid generating dust. 5. Close primary container immediately. weigh->weigh_steps solution Preparing Solutions weigh->solution solution_steps 1. Add weighed solid to vessel. 2. Slowly add solvent, pointing vessel opening away from you. 3. Cap and mix gently (vortex/sonicate). solution->solution_steps cleanup Decontamination & Cleanup solution->cleanup cleanup_steps 1. Wipe down work surface with 70% ethanol. 2. Decontaminate spatula and any non-disposable equipment with a suitable solvent. 3. Dispose of all contaminated disposables in designated hazardous waste. cleanup->cleanup_steps end End: Procedure Complete cleanup->end

Caption: Step-by-Step Workflow for Safe Handling of Solid tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The storage location should be clearly labeled with appropriate hazard warnings.

  • Disposal: All waste material (unused compound, contaminated disposables) must be treated as hazardous waste. Collect in a clearly labeled, sealed container for disposal by a licensed environmental health and safety (EHS) provider in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the medical team with the compound name and any available safety information. Be prepared to inform them of the potential for acetylcholinesterase inhibition.

Conclusion

While empirical toxicological data for tert-Butyl 4-Methoxy-2-methylphenylcarbamate is currently unavailable, a predictive analysis based on its chemical structure provides a robust framework for ensuring laboratory safety. The compound should be treated as a substance with high acute toxicity due to its carbamate moiety, which is a predicted acetylcholinesterase inhibitor. Furthermore, its substituted phenol core suggests it is a significant skin and eye irritant. The presence of a tert-butyl group may influence its metabolic stability and organ-specific toxicity with long-term exposure. By adhering strictly to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide, researchers can effectively mitigate the risks associated with this novel chemical entity.

References

  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265–277. [Link]

  • Richards, J. & Sand, C. (2023). Carbamate Toxicity. In: StatPearls. StatPearls Publishing. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylenediamine carbamate. [Link]

  • Zhu, H., & Xia, M. (2014). Emerging Approaches in Predictive Toxicology. Journal of toxicology, 2014, 639687. [Link]

  • National Center for Biotechnology Information. (n.d.). EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. [Link]

  • Bird, S. (2023). Phenol Toxicity. In: StatPearls. StatPearls Publishing. [Link]

  • Gupta, R. C. (n.d.). Carbamate Toxicosis in Animals. Merck Veterinary Manual. [Link]

  • McGregor, D. (2010). Tertiary-Butanol: A toxicological review. Critical Reviews in Toxicology, 40(sup2), 1-100. [Link]

  • Georgiev, G. S., et al. (2019). Intoxication with carbamate insecticides and toxicological risk to animals. Tradition and Modernity in Veterinary Medicine, 4(1), 5-10. [Link]

  • Papakyriakou, A., & Kouretas, D. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Wang, Y., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 29(23), 5678. [Link]

  • Oksiński, J., et al. (2016). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 25(5), 1831-1843. [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. [Link]

  • Landmeyer, J. E. (2011). tert-Butyl Alcohol: Chemical Properties, Production and Use, Fate and Transport, Toxicology, and Detection in Groundwater and Regulatory Standards. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

  • Lin, Y. J., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 12890. [Link]

  • Government of Canada. (2024). Substituted Phenols Group - information sheet. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). INCHEM. [Link]

  • Roy, D., & Liehr, J. G. (2008). Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate. Chemical Research in Toxicology, 21(6), 1234-1241. [Link]

  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. [Link]

  • Zhao, Q., et al. (2024). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Frontiers in Pharmacology, 15, 1389476. [Link]

  • Meyers, J., et al. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Chemical Information and Modeling. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Executive Summary & Analyte Profiling In pharmaceutical synthesis, tert-Butyl 4-Methoxy-2-methylphenylcarbamate (CAS: 129822-42-0) frequently serves as a critical, Boc-protected building block. Structurally, it is an N-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In pharmaceutical synthesis, tert-Butyl 4-Methoxy-2-methylphenylcarbamate (CAS: 129822-42-0) frequently serves as a critical, Boc-protected building block. Structurally, it is an N-Boc-protected aromatic amine featuring both electron-donating methoxy and sterically active methyl substituents on the phenyl ring.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a delicate balance. The bulky, hydrophobic tert-butoxycarbonyl (Boc) group dictates strong retention on reversed-phase columns, while its inherent chemical lability necessitates strict control over mobile phase acidity and column temperature to prevent artifactual in-run degradation [1]. This application note details a scientifically grounded, self-validating HPLC method optimized for purity assessment and routine quality control, fully compliant with modernized compendial standards.

Method Development Rationale (The "Why")

As a Senior Application Scientist, it is critical to design methods where every parameter is justified by the analyte's physicochemical properties rather than relying on generic screening platforms.

Stationary Phase Selection & USP <621> Modernization

The analyte’s estimated LogP (~3.0) indicates strong hydrophobicity. A C18 stationary phase is ideal for maximizing hydrophobic interactions. To achieve high-throughput efficiency without the extreme backpressures of sub-2 µm fully porous particles, we utilize a 2.7 µm Superficially Porous Particle (SPP) C18 column . Recent revisions to the United States Pharmacopeia (USP) General Chapter <621> explicitly permit the adjustment of column particle sizes and dimensions to modernize legacy methods and improve resolution [2, 4]. SPP technology accelerates mass transfer, yielding sharper peaks and higher theoretical plates.

Mobile Phase Chemistry & The "Boc-Cleavage" Risk

A common pitfall in analyzing carbamates is the indiscriminate use of 0.1% Trifluoroacetic acid (TFA). While excellent for suppressing silanol activity, strong acids combined with elevated temperatures (>40°C) catalyze the thermolytic deprotection of N-Boc groups [3].

  • Causality: If TFA and high heat are used, the Boc group cleaves, releasing isobutene and CO₂, and generating the free amine (4-methoxy-2-methylaniline) on-column. This creates a false impurity peak and artificially lowers the assay value.

  • Solution: We substitute TFA with 0.1% Formic Acid (FA) , a milder organic acid. Furthermore, the column compartment is strictly thermostatted to 30°C to ensure the thermodynamic stability of the carbamate linkage during the run.

Degradation Analyte tert-Butyl 4-Methoxy- 2-methylphenylcarbamate Condition High Heat (>40°C) + Strong Acid (TFA) Analyte->Condition Intermediate Thermal/Acidic Deprotection Condition->Intermediate Product1 4-Methoxy- 2-methylaniline Intermediate->Product1 Product2 Isobutene + CO2 (Gas Loss) Intermediate->Product2

Fig 1. Acid-catalyzed thermal deprotection pathway of the Boc-carbamate analyte.

Experimental Protocol (The "How")

Step-by-Step Sample Preparation

To ensure a self-validating system, the sample diluent must closely match the initial mobile phase conditions to prevent injection solvent effects (e.g., peak splitting).

  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of tert-Butyl 4-Methoxy-2-methylphenylcarbamate reference standard into a 25-mL volumetric flask.

  • Dissolution: Add 15 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes at room temperature (avoid heating the ultrasonic bath) until complete dissolution is achieved.

  • Volume Adjustment: Dilute to the mark with Diluent and invert to mix thoroughly.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10-mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter the Working Standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial, discarding the first 1 mL of the filtrate to saturate the filter membrane.

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecification / Condition
Column C18 SPP, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Strictly controlled)
Injection Volume 5.0 µL
Detection (UV) 230 nm (Primary) and 275 nm (Secondary)
Gradient Program 0-2 min: 40% B2-8 min: 40% → 90% B8-10 min: 90% B10-10.1 min: 90% → 40% B10.1-13 min: 40% B (Equilibration)

System Suitability: A Self-Validating Mechanism

A robust method must inherently prove its validity during every run. According to USP <621>, System Suitability Testing (SST) is an integral part of gas and liquid chromatographic methods [2].

To make this method self-validating, we utilize the free amine (4-methoxy-2-methylaniline) as a Resolution Marker . Because the free amine is significantly more polar than the Boc-protected carbamate, it elutes much earlier. If the column temperature controller fails or the mobile phase is incorrectly prepared (e.g., too acidic), the analyst will immediately observe a degradation peak corresponding to the free amine, signaling a method failure before sample data is reported.

Table 2: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaRationale
Retention Time Precision %RSD ≤ 1.0% (n=6)Ensures pump stability and proper column equilibration.
Peak Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and SPP integrity.
Resolution ( Rs​ ) ≥ 2.0Ensures baseline separation between the free amine marker and the intact carbamate.

Method Validation Framework (ICH Q2(R2))

The method was validated following the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a standardized framework for demonstrating that an analytical procedure is fit for its intended purpose [1].

MethodDev Step1 Analyte Profiling (Boc-Carbamate, LogP ~3.0) Step2 Phase Selection (C18 SPP Column, Acidic Aq/MeCN) Step1->Step2 Step3 Parameter Optimization (Temp ≤ 30°C to prevent Boc cleavage) Step2->Step3 Step4 System Suitability (USP <621> Compliance) Step3->Step4 Step5 Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

Fig 2. Logical workflow for HPLC method development and validation.

Validation Summary

Table 3: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) MethodologyResults / Acceptance
Specificity Blank, Placebo, and Forced Degradation (Acid, Base, Peroxide, Heat, Light) injections.No interference at the retention time of the carbamate. Peak purity angle < Purity threshold.
Linearity & Range 5 concentration levels from 25% to 150% of nominal working standard (25 - 150 µg/mL).Correlation coefficient ( R2 ) = 0.9998. Y-intercept ≤ 2.0% of 100% response.
Accuracy (Recovery) Triplicate preparations at 50%, 100%, and 150% spiked levels.Mean recovery: 99.4% – 100.8%. Meets 98.0% - 102.0% criteria.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay %RSD = 0.65% (Limit: ≤ 2.0%).
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and Mobile Phase composition (±2% organic).System suitability criteria met under all perturbed conditions. No Boc-cleavage observed at 32°C.

Conclusion

By thoroughly understanding the chemical vulnerabilities of tert-Butyl 4-Methoxy-2-methylphenylcarbamate—specifically the acid- and heat-lability of the Boc group—this method utilizes a milder organic acid (Formic Acid) and strict thermal control to prevent artifactual degradation. The integration of modern SPP column technology aligns with updated USP <621> guidelines, delivering a rapid, highly efficient, and fully ICH Q2(R2)-validated analytical procedure suitable for stringent pharmaceutical quality control environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]

  • National Institutes of Health (NIH) - PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • Chromatography Online. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.[Link]

Application

tert-Butyl 4-Methoxy-2-methylphenylcarbamate in palladium-catalyzed cross-coupling reactions

An In-Depth Guide to the Application of tert-Butyl 4-Methoxy-2-methylphenylcarbamate in Palladium-Catalyzed Cross-Coupling Reactions Authored by a Senior Application Scientist Abstract This technical guide provides resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of tert-Butyl 4-Methoxy-2-methylphenylcarbamate in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications of . This versatile building block serves as a crucial precursor for the synthesis of highly substituted aniline derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental design, offering detailed, validated protocols for key transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction.

Introduction: A Versatile Building Block

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a strategically designed synthetic intermediate. Its utility in complex molecule synthesis is derived from the interplay of its distinct structural features:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is paramount. It modulates the nucleophilicity of the nitrogen atom, preventing undesired side reactions. Crucially, the electron-withdrawing nature of the carbonyl acidifies the N-H proton, facilitating deprotonation in catalytic cycles like the Buchwald-Hartwig amination.[1] Furthermore, the Boc group can serve as a directing group in certain C-H activation reactions and is readily cleaved under acidic conditions to liberate the free aniline.[2][3]

  • Aryl Substituents: The 4-methoxy and 2-methyl groups provide electronic and steric differentiation. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the ortho-methyl group introduces steric hindrance that can be exploited to control regioselectivity in subsequent transformations.

This guide will explore how this substrate, and its immediate halogenated derivatives, can be effectively utilized in three of the most powerful C-N and C-C bond-forming reactions in modern organic chemistry.[4]

Application I: Buchwald-Hartwig Amination for N-Arylation

The most direct application of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is as a nitrogen nucleophile in the Buchwald-Hartwig amination.[5][6] This reaction couples the carbamate with aryl or heteroaryl halides/triflates to form a new C-N bond, providing access to a diverse array of N-aryl protected anilines.

Mechanistic Rationale

The catalytic cycle, illustrated below, hinges on the ability of a Pd(0) complex to undergo oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the carbamate. In the presence of a strong, non-nucleophilic base, the carbamate's N-H bond is deprotonated to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos) is critical as it accelerates the reductive elimination step, which is often rate-limiting.[8][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂(Ar)(X)Pd(II) pd0->oa_complex Ar-X amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex + HNR₂ - HX•Base amido_complex->pd0 Regeneration product Ar-NR₂ amido_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Coupling with 4-Bromotoluene

This protocol details a general procedure for the N-arylation of tert-butyl 4-methoxy-2-methylphenylcarbamate.

Materials:

  • tert-Butyl 4-methoxy-2-methylphenylcarbamate

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add tert-butyl 4-methoxy-2-methylphenylcarbamate (1.0 mmol, 1.0 equiv.) and 4-bromotoluene (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Data Summary: Catalyst System Performance

The choice of ligand and base is critical for achieving high yields, especially with challenging aryl chlorides.[9]

Aryl Halide (Ar-X)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
4-Bromotoluene[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄ (2)Toluene100>90
4-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene11085-95
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane10080-90
3-Trifluoromethylphenyl bromidePd₂(dba)₃ (1)RuPhos (2.5)Cs₂CO₃ (1.5)t-Amyl Alcohol110>85

Note: Yields are representative for Buchwald-Hartwig reactions with similar N-Boc-protected anilines and may require optimization for this specific substrate.

Application II: Suzuki-Miyaura Coupling of Halogenated Derivatives

While the parent carbamate is not an electrophile for Suzuki coupling, its halogenated derivatives are excellent substrates for forming C-C bonds. This two-step sequence—halogenation followed by Suzuki-Miyaura coupling—massively expands the synthetic utility of the original scaffold, enabling the construction of complex biaryl structures.[10][11]

Synthetic Workflow & Mechanistic Rationale

The process begins with regioselective halogenation of the carbamate's aromatic ring, typically with reagents like N-Bromosuccinimide (NBS), to install a bromine atom. This new aryl bromide is then subjected to the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to form the biaryl product.[4]

Suzuki_Workflow start tert-Butyl 4-Methoxy- 2-methylphenylcarbamate halogenated Halogenated Carbamate (e.g., 5-Bromo derivative) start->halogenated Halogenation (e.g., NBS) suzuki_step Suzuki-Miyaura Coupling halogenated->suzuki_step + Ar-B(OH)₂ product Biaryl Product suzuki_step->product Pd Catalyst, Base

Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol assumes the starting material is the 5-bromo derivative of tert-butyl 4-methoxy-2-methylphenylcarbamate.

Materials:

  • tert-Butyl 5-bromo-4-methoxy-2-methylphenylcarbamate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Solvent mixture: 1,4-Dioxane and Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine tert-butyl 5-bromo-4-methoxy-2-methylphenylcarbamate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Equip the flask with a reflux condenser, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent should be degassed prior to use.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the pure biaryl compound.

Application III: Heck Vinylation of Halogenated Derivatives

Following the same principle as the Suzuki reaction, halogenated carbamate derivatives are excellent precursors for the Heck reaction, allowing for the formation of C(sp²)-C(sp²) bonds with alkenes.[12][13] This provides a direct route to stilbene and cinnamate-type structures, which are valuable in materials science and as pharmaceutical intermediates.

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion (syn-addition) across the double bond of the alkene partner. Following this, a β-hydride elimination occurs to form the vinylated product and a palladium-hydride species. The final step is a base-assisted deprotonation that regenerates the Pd(0) catalyst, completing the cycle.[13]

Heck_Cycle pd0 Pd(0)L₂ oa_complex L₂(Ar)(X)Pd(II) pd0->oa_complex Oxidative Addition (Ar-X) insertion_complex Migratory Insertion Complex oa_complex->insertion_complex Alkene Coordination & Insertion hydride_complex Pd-Hydride Complex L₂Pd(II)(H)(X) insertion_complex->hydride_complex β-Hydride Elimination hydride_complex->pd0 Base-assisted Reductive Elimination product Ar-Alkene Product hydride_complex->product

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Vinylation with Styrene

This protocol describes the coupling of the 5-bromo carbamate derivative with styrene.

Materials:

  • tert-Butyl 5-bromo-4-methoxy-2-methylphenylcarbamate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a sealable pressure tube, add tert-butyl 5-bromo-4-methoxy-2-methylphenylcarbamate (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Reagent Addition: Under inert gas, add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 100-120 °C for 16-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired vinylated compound.

Conclusion

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is more than a static molecule; it is a dynamic synthetic platform. Its N-H bond is primed for C-N bond formation via Buchwald-Hartwig amination. Furthermore, its aromatic ring can be readily functionalized with halogens, transforming it into a versatile electrophile for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling and the Heck reaction. Understanding the mechanistic principles behind these palladium-catalyzed transformations allows the discerning scientist to strategically leverage this building block for the efficient and elegant synthesis of complex molecular targets.

References

  • García-García, P., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Garg, N. K., et al. (2009). Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]

  • Hoyle, A. P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Alonso, D. A., et al. (2007). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Khan, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • Campeau, L.-C., et al. (2014). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Organic Letters. [Link]

  • Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. NIH Public Access. [Link]

  • Ma, X., et al. (2021). Insights into mechanism and selectivity in palladium-catalyzed oxidative carbocyclization-borylation of enallenes via olefin assistance. ResearchGate. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Garg, N. K., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Borchardt, L., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry. [Link]

  • Siodłak, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Yu, J.-Q., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters. [Link]

  • Leitch, J. A., & Blacker, A. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Berredjem, M., et al. (2022). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules. [Link]

  • Gevorgyan, V., et al. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Yoo, K. S., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Synlett. [Link]

  • Albaladejo, M. J., et al. (2008). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Arkivoc. [Link]

  • Ghorai, M. K., et al. (2005). New insights into the mechanism of palladium-catalyzed allylic amination. Journal of the American Chemical Society. [Link]

  • Gallou, F., et al. (2018). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]

  • Burtoloso, A. C. B., et al. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Faulkner, A., et al. (2018). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. [Link]

  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Beller, M., et al. (2017). Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Barrault, J., et al. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. Organic Letters. [Link]

  • Al-Azzawi, A. R. (2022). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Bendola Publishing. [Link]

  • Garg, N. K., & Che, C. (2018). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

Sources

Method

In vitro assay preparation using tert-Butyl 4-Methoxy-2-methylphenylcarbamate

An Application Guide to In Vitro Assays Using Phenolic Antioxidants: A Profile of tert-Butyl-4-methoxyphenol Senior Application Scientist Note: The compound of interest, tert-Butyl 4-Methoxy-2-methylphenylcarbamate, is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to In Vitro Assays Using Phenolic Antioxidants: A Profile of tert-Butyl-4-methoxyphenol

Senior Application Scientist Note: The compound of interest, tert-Butyl 4-Methoxy-2-methylphenylcarbamate, is primarily documented as a chemical intermediate in synthesis and lacks extensive characterization in published in vitro biological assays.[1] To provide a robust and scientifically grounded guide, this document focuses on its close structural and functional analogue, 2-tert-Butyl-4-methoxyphenol . This compound is a major, well-studied isomer of Butylated Hydroxyanisole (BHA) with a wealth of data regarding its application in antioxidant and anti-inflammatory in vitro assays.[2][3][4] The principles and protocols detailed herein for BHA serve as an authoritative framework for researchers investigating similar phenolic compounds.

Introduction: The Role of Phenolic Antioxidants in In Vitro Research

Phenolic compounds are a cornerstone of research in oxidative stress and inflammation. Their ability to neutralize reactive oxygen species (ROS) and modulate inflammatory pathways makes them critical tools in drug discovery and cell biology. 2-tert-Butyl-4-methoxyphenol, a synthetic phenolic antioxidant, offers high purity, stability, and a well-defined mechanism of action, establishing it as an ideal reference compound and positive control for a range of in vitro assays.[4] This guide provides an in-depth exploration of its mechanistic basis and detailed protocols for its application in both biochemical and cell-based assays.

Mechanism of Action: Radical Scavenging and Anti-inflammatory Activity

The efficacy of 2-tert-Butyl-4-methoxyphenol stems from two primary functions:

  • Direct Radical Scavenging: The core mechanism is Hydrogen Atom Transfer (HAT). The hydroxyl (-OH) group on the phenol ring donates its hydrogen atom to a reactive free radical, effectively neutralizing it and terminating the oxidative cascade. The resulting phenoxy radical is exceptionally stable due to two key features:

    • Resonance Stabilization: The unpaired electron is delocalized across the aromatic ring.

    • Steric Hindrance: The bulky tert-butyl group physically obstructs the radical center, preventing it from initiating new radical chain reactions.[4]

  • Anti-inflammatory Signaling: Beyond direct scavenging, 2-tert-Butyl-4-methoxyphenol has been shown to suppress inflammatory responses in cellular models. For instance, in macrophage cell lines stimulated with lipopolysaccharide (LPS), it effectively inhibits the expression of key pro-inflammatory genes such as Cyclooxygenase-2 (Cox2) and Tumor Necrosis Factor-alpha (Tnfa).[2][3]

Caption: Hydrogen donation mechanism of 2-tert-Butyl-4-methoxyphenol.

Compound Properties and Stock Solution Preparation

Accurate and reproducible results begin with the correct preparation of the test compound. The physicochemical properties of 2-tert-Butyl-4-methoxyphenol are summarized below.

PropertyValueSource
IUPAC Name 2-(tert-Butyl)-4-methoxyphenolMedchemExpress
Synonyms BHAMedchemExpress[3]
CAS Number 88-32-4MedchemExpress
Molecular Formula C₁₁H₁₆O₂MedchemExpress
Molecular Weight 180.24 g/mol MedchemExpress
Appearance White to off-white solidSigma-Aldrich
Solubility Soluble in DMSO (>200 mg/mL)MedchemExpress[3]
Storage Store stock solutions at -20°C or -80°CMedchemExpress[3]
Protocol 3.1: Preparation of a 100 mM Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most in vitro assays at low final concentrations (<0.5%).[3] Use of freshly opened, anhydrous-grade DMSO is critical as it is hygroscopic, and absorbed water can affect compound solubility and stability.

Materials:

  • 2-tert-Butyl-4-methoxyphenol (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 180.24 g/mol × 1000 mg/g = 18.024 mg

  • Weighing: Carefully weigh approximately 18 mg of 2-tert-Butyl-4-methoxyphenol powder and record the exact weight.

  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of DMSO. For example, if you weighed exactly 18.024 mg, add 1.0 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[3]

Application Protocol: DPPH Radical Scavenging Assay

This biochemical assay provides a rapid and reliable method to assess the antioxidant capacity of a compound. It is based on the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, a purple-colored compound, to its non-radical, pale yellow form. The change in absorbance is measured spectrophotometrically.[4]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_bha Prepare BHA Serial Dilutions add_bha Add 100 µL BHA Dilutions or Controls to Wells prep_bha->add_bha prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) add_dpph Add 100 µL DPPH Solution to All Wells prep_dpph->add_dpph mix Mix and Incubate (30 min, Dark, RT) add_dpph->mix read Read Absorbance at 517 nm mix->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 4.1: DPPH Assay Execution

Materials:

  • BHA stock solution (100 mM in DMSO)

  • DPPH

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Protect from light.

    • BHA Serial Dilutions: Prepare a series of dilutions from your stock solution using methanol. A typical final concentration range in the well might be 1-200 µM. Remember to include a methanol-only control for the vehicle.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of methanol.

    • Negative Control: 100 µL of methanol + 100 µL of DPPH working solution.

    • Test Wells: 100 µL of each BHA dilution + 100 µL of DPPH working solution.

  • Incubation: Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] × 100

    • Plot % Inhibition versus BHA concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

CompoundTypical IC50 Range (DPPH Assay)
2-tert-Butyl-4-methoxyphenol (BHA) 15 - 40 µM
Ascorbic Acid (Vitamin C) 25 - 50 µM
Trolox 40 - 70 µM
Note: These values are indicative and can vary based on specific experimental conditions.[4]

Application Protocol: Anti-inflammatory Assay in Macrophages

This cell-based assay evaluates the ability of a compound to suppress the inflammatory response of immune cells. RAW 264.7 murine macrophages are a standard model. When stimulated with LPS, they produce inflammatory mediators like nitric oxide (NO) and cytokines.[2]

Anti_Inflammatory_Workflow seed_cells Seed RAW 264.7 Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h pretreat Pre-treat with BHA or Vehicle (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) (or media for negative control) pretreat->stimulate incubate_final Incubate for 18-24h stimulate->incubate_final supernatant Collect Supernatant incubate_final->supernatant cells Collect Cell Lysate or RNA incubate_final->cells griess_assay Griess Assay (NO) supernatant->griess_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa viability Cell Viability Assay (MTT, etc.) cells->viability qpcr RT-qPCR (Cox2, Tnfa mRNA) cells->qpcr

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Protocol 5.1: Inhibition of Nitric Oxide Production

Rationale: This protocol provides a self-validating system by including essential controls. A cell viability assay is run in parallel to ensure that any reduction in NO is due to anti-inflammatory activity and not cytotoxicity.

Materials:

  • RAW 264.7 cells and appropriate culture medium (e.g., DMEM + 10% FBS)

  • BHA stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • Reagents for a cell viability assay (e.g., MTT, PrestoBlue)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Pre-treatment: Prepare dilutions of BHA in culture medium. Remove the old medium from the cells and add 100 µL of the BHA dilutions. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL in the stimulated wells. Add 10 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Perform the Griess assay according to the manufacturer's instructions, which typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Measure the absorbance at ~540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Cell Viability Measurement:

    • Use the remaining cells in the original culture plate to perform a viability assay (e.g., MTT). This step is crucial to confirm that the observed effects are not due to cell death.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Correlate the inhibition data with the viability data for each concentration to identify a therapeutic window.

References

  • MDPI. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. [Link]

  • Google Patents. new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Google Patents. New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubMed. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • ResearchGate. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]

  • PubMed. Distribution and Metabolism of 2-t-butyl-4-methoxyphenol in the Everted Rat Gut Preparation. [Link]

  • PubMed Central. Di-n-butyl[N′-(3-methoxy-2-oxidobenzylidene)-N-phenylcarbamohydrazonothioato]tin(IV): crystal structure, Hirshfeld surface analysis and computational study. [Link]

  • UCSC Genome Browser. T-47D (ATCC #: HTB-133) cell culture and cross- linking. [Link]

Sources

Application

Reagents for the functionalization of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

An Application Guide to the Strategic Functionalization of tert-Butyl 4-Methoxy-2-methylphenylcarbamate Introduction: A Versatile Scaffold in Modern Synthesis In the landscape of organic synthesis, particularly within ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Introduction: A Versatile Scaffold in Modern Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic modification of aromatic scaffolds is a cornerstone of innovation. Tert-butyl 4-methoxy-2-methylphenylcarbamate is a highly valuable building block, engineered with a unique combination of functional groups that offer a rich platform for selective chemical transformations.[1] Its utility stems from the interplay between a powerful directing group, an activated aromatic core, and a sterically influential methyl group.

This guide provides an in-depth exploration of the primary reagents and protocols for the functionalization of this scaffold. We will delve into two major mechanistic pathways: Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS). Our focus will be on the causality behind experimental choices, providing researchers with the rationale needed to adapt and troubleshoot these protocols effectively.

The key to unlocking the synthetic potential of this molecule lies in understanding the influence of its constituent parts:

  • N-tert-Butoxycarbonyl (Boc) Group: While commonly regarded as a protecting group for the aniline nitrogen, its most significant role in this context is as a potent Directed Metalation Group (DMG).[2][3][4] The carbonyl oxygen and the nitrogen lone pair can chelate with organolithium reagents, facilitating highly regioselective deprotonation of the aromatic ring at an adjacent position.

  • Methoxy and Methyl Groups: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, thereby activating the aromatic ring towards electrophilic attack.[5][6][7] The methoxy group also functions as a secondary DMG, albeit weaker than the N-Boc carbamate.[2][8]

This guide will navigate the selective functionalization at the C5 position, the most electronically and sterically favored site for both DoM and EAS reactions.

Part 1: Directed ortho-Metalation (DoM): Precision C-H Activation

Directed ortho-metalation is arguably the most precise method for functionalizing this substrate. It leverages the N-Boc group to orchestrate a C-H activation event exclusively at the ortho position, bypassing the statistical mixtures often seen in classical electrophilic substitutions.

The Underlying Principle: Chelation-Controlled Lithiation

The DoM reaction proceeds through the coordination of an alkyllithium reagent (a strong base) to the heteroatoms of the DMG.[8] In the case of tert-butyl 4-methoxy-2-methylphenylcarbamate, the N-Boc group serves as a bidentate chelation site. This proximity effect dramatically lowers the kinetic barrier for the alkyllithium base to deprotonate the nearest C-H bond, forming a highly reactive aryllithium intermediate.[8][9] This intermediate can then be trapped, or "quenched," with a wide variety of electrophiles to install a new functional group with exceptional regiocontrol.

Of the two positions ortho to the N-Boc group (C3 and C5), deprotonation overwhelmingly favors the C5 position. This is due to two factors:

  • Steric Hindrance: The C3 position is sterically encumbered by the adjacent 2-methyl group, making it less accessible to the bulky alkyllithium base.

  • Cooperative Directing Effect: The C5 position is also ortho to the activating methoxy group, which can further stabilize the resulting aryllithium species.

G sub Substrate (tert-Butyl 4-Methoxy-2- methylphenylcarbamate) coord Coordination Complex with s-BuLi sub->coord Add s-BuLi deprot Ortho-Deprotonation (-78 °C, THF) coord->deprot Intramolecular Proton Transfer arylLi Aryllithium Intermediate (Lithiated at C5) deprot->arylLi quench Quenching with Electrophile (E+) arylLi->quench Nucleophilic Attack product C5-Functionalized Product quench->product G sub Activated Aromatic Ring (Substrate) attack π-System Attack on Electrophile (E+) sub->attack eplus Electrophile Generation (e.g., NBS) eplus->attack sigma Arenium Ion Intermediate (Sigma Complex) attack->sigma Rate-Determining Step deprot Deprotonation (Restores Aromaticity) sigma->deprot Fast Step product C5-Substituted Product deprot->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Welcome to the Technical Support Center for the synthesis of tert-butyl (4-methoxy-2-methylphenyl)carbamate (CAS: 129822-42-0). This resource is engineered for researchers and drug development professionals dealing with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl (4-methoxy-2-methylphenyl)carbamate (CAS: 129822-42-0). This resource is engineered for researchers and drug development professionals dealing with the specific steric and electronic challenges of Boc-protecting hindered anilines.

Below, you will find targeted troubleshooting FAQs, validated experimental protocols, empirical data comparisons, and mechanistic workflows to help you optimize your reaction yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reaction yield stubbornly low (<30%) when using standard Boc₂O and TEA conditions? A: The primary culprit is steric hindrance. Your starting material, 4-methoxy-2-methylaniline, possesses an ortho-methyl group that physically blocks the nucleophilic attack of the amine on the bulky di-tert-butyl dicarbonate (Boc₂O). While standard bases like triethylamine (TEA) act as proton scavengers, they do not activate the electrophile. Consequently, the steric barrier prevents the reaction from reaching completion under standard conditions ([1]).

Q2: How can I overcome this steric hindrance and drive the reaction to completion? A: You must shift from a passive base to a nucleophilic catalyst by introducing 4-Dimethylaminopyridine (DMAP) . DMAP rapidly attacks Boc₂O to form a highly reactive, less sterically demanding N-Boc-pyridinium intermediate. Your hindered amine can attack this charged intermediate much faster than it can attack the neutral Boc₂O directly. This catalytic pathway bypasses the steric shield and significantly accelerates the reaction ([2]).

Q3: I am observing vigorous gas evolution upon adding my reagents. Is this normal? A: Yes, but it requires strict safety controls. The reaction of DMAP with Boc₂O is almost instantaneous and releases equimolar amounts of carbon dioxide (CO₂) gas ([3]). Never run this reaction in a closed system. To prevent pressure buildup and reaction mixture displacement, Boc₂O must be added dropwise to the amine/DMAP solution at 0 °C with proper venting.

Q4: I am observing the formation of a byproduct with a higher R_f value on my TLC plate. What is it, and how do I prevent it? A: This is likely the over-bocylated product, N,N-di-Boc-4-methoxy-2-methylaniline. When using DMAP, the reaction rate increases, but so does the propensity for over-reaction[3]. To prevent this:

  • Strictly control the equivalents of Boc₂O (do not exceed 1.1 eq).

  • Keep the reaction at room temperature (do not heat).

  • Quench the reaction immediately once TLC indicates the disappearance of the starting material.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating why catalytic activation is required for this specific substrate.

Table 1: Optimization of Reaction Conditions for tert-Butyl 4-Methoxy-2-methylphenylcarbamate Synthesis

EntrySolventBase / CatalystTemp (°C)Boc₂O (eq)Time (h)Yield (%)Observation / Causality
1DCMTEA (1.5 eq)251.224<30%Steric hindrance prevents direct attack; TEA fails to activate Boc₂O.
2THFTEA (1.5 eq)601.52445%Thermal forcing marginally improves yield but promotes thermal degradation.
3DCMDMAP (0.1 eq) 251.1489% DMAP forms reactive N-Boc-pyridinium intermediate, overcoming sterics.
4DCMDMAP (0.5 eq)251.5472%Excess catalyst and Boc₂O leads to unwanted N,N-di-Boc over-protection.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesize tert-butyl 4-methoxy-2-methylphenylcarbamate with >85% yield while avoiding over-bocylation.

  • Preparation: Dissolve 4-methoxy-2-methylaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in an open-neck round-bottom flask equipped with a drying tube.

    • Causality: DCM provides excellent solubility for both the hindered aniline and the subsequent carbamate product, while remaining inert to the electrophile.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol).

    • Causality: DMAP acts as the nucleophilic catalyst essential for overcoming the ortho-methyl steric shield[2].

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic, instantaneous release of CO₂ gas, preventing runaway kinetics[3].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation: The disappearance of the starting aniline (lower R_f, stains brown with ninhydrin) and the appearance of the carbamate (higher R_f, UV active) provides a real-time, visual confirmation of conversion.

  • Quenching and Workup (Self-Validation): Once complete (typically 2-4 hours), dilute the mixture with additional DCM (30 mL) and wash the organic layer with 1M aqueous HCl (2 x 20 mL).

    • Validation: The acidic wash is a self-purifying step; it selectively protonates the DMAP catalyst and any trace unreacted aniline, forcing them into the aqueous layer. This ensures the organic layer retains only the neutral carbamate product.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between the failing uncatalyzed pathway and the successful DMAP-catalyzed pathway.

G cluster_0 Uncatalyzed Pathway (TEA only) cluster_1 Catalyzed Pathway (DMAP) Start 4-Methoxy-2-methylaniline + Boc2O DirectAttack Direct Nucleophilic Attack (Sterically Hindered by o-Methyl) Start->DirectAttack DMAPAttack DMAP Attacks Boc2O (Fast, CO2 Release) Start->DMAPAttack LowYield Low Yield (<30%) Incomplete Conversion DirectAttack->LowYield Intermediate Reactive N-Boc-pyridinium Intermediate DMAPAttack->Intermediate AmineAttack Amine Attacks Intermediate (Overcomes Sterics) Intermediate->AmineAttack HighYield High Yield (>85%) tert-Butyl 4-Methoxy-2-methylphenylcarbamate AmineAttack->HighYield

Logical workflow comparing the uncatalyzed and DMAP-catalyzed Boc protection pathways.

References

  • Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. Available at:[Link]

  • Dual protection of amino functions involving Boc . RSC Publishing. Available at:[Link]

Sources

Optimization

How to purify tert-Butyl 4-Methoxy-2-methylphenylcarbamate by column chromatography

Welcome to the technical support center for advanced purification strategies. This guide provides an in-depth, experience-driven approach to the purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate by column chro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification strategies. This guide provides an in-depth, experience-driven approach to the purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate by column chromatography. It is designed for researchers, scientists, and drug development professionals who require high-purity material for their downstream applications.

Introduction: The Critical Role of Purity

Tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact the yield, selectivity, and toxicological profile of subsequent synthetic steps. Column chromatography remains the gold standard for achieving the high levels of purity required for these sensitive applications. This guide moves beyond a simple protocol, delving into the causality behind each step to empower you to troubleshoot and adapt the methodology to your specific needs.

Core Concepts: Understanding the Separation

Successful purification begins with understanding the physicochemical properties of the target molecule and its potential impurities.

Target Molecule Profile:

  • Structure: tert-Butyl 4-Methoxy-2-methylphenylcarbamate possesses several key functional groups: a carbamate, an ether, and an aromatic ring.

  • Polarity: The presence of the carbamate group (-NHCOO-) and the ether group (-OCH₃) imparts moderate polarity to the molecule. However, the bulky, non-polar tert-butyl group and the aromatic ring reduce its overall polarity compared to more polar compounds like alcohols or carboxylic acids. This intermediate polarity is the key to designing an effective separation strategy.

  • Interactions: The molecule can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. Strong interactions with the stationary phase are not expected, allowing for elution with moderately polar solvents.

Common Impurities & Their Origin: The synthesis of carbamates can introduce several impurities that must be removed.[1][2]

  • Unreacted Starting Materials: Residual 4-methoxy-2-methylaniline or di-tert-butyl dicarbonate (Boc-anhydride).

  • By-products: Di-tert-butylation products or impurities from the starting aniline. Urea-type by-products can also form.[3][4]

  • Isomers: If the synthesis involves electrophilic aromatic substitution, positional isomers may be present, which can be challenging to separate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification. Optimization, guided by Thin-Layer Chromatography (TLC), is essential for achieving the best results.

Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent) Crude 2. Prepare Crude Sample (Dry or Wet Loading) TLC->Crude Determines Loading Method Load 4. Load Sample Crude->Load Pack 3. Pack Column Pack->Load Ready Column Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC/HPLC) Elute->Analyze Combine 7. Combine & Evaporate Analyze->Combine Pool Pure Fractions Final 8. Final Product Combine->Final

Caption: Workflow for column chromatography purification.

Step 1: Mobile Phase Optimization with TLC

Before packing the column, identify the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 .

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test eluent.

  • Visualize: Observe the spots under UV light (254 nm) and/or by staining.

  • Iterate: Adjust the solvent ratio until the desired Rf is achieved.

Solvent System (v/v)PolarityExpected Rf of Target CompoundUse Case
95:5 Hexane:Ethyl AcetateLow< 0.1Good starting point if impurities are very non-polar.
90:10 Hexane:Ethyl Acetate Low-Medium ~0.3 Recommended starting point.
80:20 Hexane:Ethyl AcetateMedium> 0.5Use if the compound is eluting too slowly with 90:10.
Dichloromethane (DCM)Medium-HighHighCan be used as a more polar alternative to Ethyl Acetate.

Note: Hexane can be substituted with petroleum ether or heptane.

Step 2: Column Preparation and Packing
  • Select the Column: Choose a glass column with a diameter that allows the silica bed height to be 15-20 cm.

  • Determine Silica Amount: A common rule of thumb is to use a 40:1 to 100:1 weight ratio of silica gel to crude material. For difficult separations, a higher ratio is better. Use silica gel with a mesh size of 230-400.

  • Packing (Wet Method Recommended):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Create a slurry of the silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity and gentle pressure. Never let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.

Step 3: Sample Loading
  • Wet Loading (for highly soluble samples): Dissolve the crude material in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the sand layer.

  • Dry Loading (Recommended for better resolution): Dissolve the crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate. A good flow rate is typically a drop every 1-2 seconds.

  • Begin collecting fractions in test tubes or vials. The size of the fractions should be proportional to the column size.

  • As the elution progresses, you can gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar compounds. For this specific molecule, an isocratic elution (using the same solvent mixture throughout) is often sufficient.

Step 5: Analysis and Isolation
  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the target compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Confirm the purity of the final product using analytical techniques such as HPLC, ¹H NMR, or mass spectrometry.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. Here’s how to address them.[5][6]

Q: My compound is not moving off the baseline (Rf ≈ 0). What should I do?

A: The mobile phase is not polar enough to displace your compound from the silica gel.

  • Solution: Gradually increase the percentage of the polar solvent (e.g., move from 10% ethyl acetate in hexane to 15% or 20%). If using a gradient, ensure the gradient range is appropriate. For very polar impurities, a flush with a much stronger solvent like 100% ethyl acetate or even methanol may be needed at the end of the run to clean the column.

Q: All my spots are running at the top of the TLC plate (Rf ≈ 1). How do I fix this?

A: The mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the silica gel.

  • Solution: Decrease the polarity of the eluent. Reduce the percentage of the polar solvent (e.g., move from 10% ethyl acetate in hexane to 5% or 2%).

Q: The separation between my product and an impurity is poor (spots are too close).

A: This is a common and challenging issue.

  • Solution 1 (Optimize Eluent): Fine-tune the solvent ratio. Sometimes a very small change (e.g., from 10% to 8% ethyl acetate) can significantly improve resolution.

  • Solution 2 (Change Solvents): Swap one of the solvents for another of similar polarity but different chemical properties. For example, replace ethyl acetate with dichloromethane or hexane with toluene. This can alter the specific interactions and improve separation.

  • Solution 3 (Increase Column Length/Silica): Use a longer column or a higher silica-to-sample ratio. This increases the number of theoretical plates and provides more opportunities for separation.

Q: I'm seeing "tailing" or "streaking" of my spot on the TLC plate and getting broad peaks from the column.

A: Tailing can be caused by several factors.

  • Cause 1: Sample Overload. Too much sample has been loaded onto the column or spotted on the TLC plate.

    • Solution: Reduce the amount of material being purified.

  • Cause 2: Acidic Silica. The slightly acidic nature of standard silica gel can sometimes interact with basic or sensitive functional groups. While carbamates are generally stable, this can be an issue.

    • Solution: Add a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.

  • Cause 3: Insolubility. The sample may be crashing out of the mobile phase at the top of the column.

    • Solution: Ensure you use a dry loading method or dissolve the sample in the absolute minimum amount of loading solvent.

Q: The silica bed in my column has cracked or developed channels.

A: This is a catastrophic failure of the column packing that leads to very poor separation, as the solvent will bypass the main silica bed.

  • Cause: The column was not packed uniformly, or the solvent level dropped below the top of the silica bed, causing it to dry out and shrink.

  • Solution: The column must be repacked. Always ensure a layer of solvent covers the silica bed throughout the entire process, from packing to the end of the elution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of silica gel to my crude compound? A: For routine purifications, a weight ratio of 40:1 (silica:compound) is a good starting point. If the separation is difficult (Rf values of impurities are very close to the product), increase this ratio to 100:1 or even higher.

Q2: Can I reuse a chromatography column? A: It is strongly discouraged for high-purity applications. Highly retained, invisible impurities from a previous run can leach out and contaminate your current product. Columns are best treated as single-use consumables to ensure the integrity of your purified material.

Q3: My product is a solid. Why did it come off the column as an oil? A: This is very common and is usually due to the presence of residual solvents from the mobile phase. Ensure you have thoroughly removed all solvents on a rotary evaporator and then under high vacuum for an extended period (several hours to overnight). If it remains an oil, it may be a polymorph or an amorphous solid.

Q4: How important is the quality of my solvents? A: Extremely important. Use at least HPLC-grade solvents. Lower-grade solvents contain non-volatile impurities that will remain with your product after evaporation, compromising its purity.

References

  • Google Patents (2015).CN104262110A - Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
  • ResearchGate (n.d.). Catalytic synthesis of t-BAMBP and its purification through distillation. Available at: [Link]

  • Organic Chemistry Portal (2023). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Veeprho Pharmaceuticals (n.d.). Carbamic Acid Impurities and Related Compound. Available at: [Link]

  • Wikipedia (n.d.). Urea. Available at: [Link]

  • Organic Chemistry Portal (2023). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • LCGC International (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Available at: [Link]

  • Biovanix Chromatography (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Restek (n.d.). GC Troubleshooting Guide. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Technical Support Center: HPLC Method Optimization Analyte: tert-Butyl 4-Methoxy-2-methylphenylcarbamate Welcome to the technical support center for optimizing HPLC methods for tert-Butyl 4-Methoxy-2-methylphenylcarbamat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization

Analyte: tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Welcome to the technical support center for optimizing HPLC methods for tert-Butyl 4-Methoxy-2-methylphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic analyses. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: My retention time for tert-Butyl 4-Methoxy-2-methylphenylcarbamate is consistently drifting to be shorter with each injection. What is the likely cause?

A steadily decreasing retention time is a common issue that typically points to a change in the chemical environment of the separation system. The most frequent causes are related to the column or the mobile phase.

  • Column Equilibration: A new column, or one that has been stored in a different solvent, requires adequate time to equilibrate with the mobile phase. Insufficient equilibration can lead to retention times that decrease over the first several injections as the stationary phase becomes fully wetted and conditioned.[1]

  • Mobile Phase Instability: If you are using a buffered mobile phase, its pH can change over time, especially if it is not freshly prepared. For a compound like a carbamate, a shift in mobile phase pH can alter its interaction with the stationary phase. Additionally, selective evaporation of the more volatile organic component (e.g., acetonitrile or methanol) from the mobile phase reservoir will increase the aqueous content, leading to longer, not shorter, retention times. However, if a volatile acid like TFA or formic acid is used, its evaporation can cause pH shifts that may affect retention.[1]

  • Column Degradation: While often associated with increasing retention times or poor peak shape, certain types of column degradation or loss of bonded phase can, in some circumstances, lead to decreased retention.

Initial Action: Ensure the column is equilibrated for at least 20-30 column volumes with the mobile phase before starting the analysis sequence. If the problem persists, prepare a fresh batch of mobile phase.

Q2: I'm observing significant peak tailing for my analyte. How can I improve the peak shape?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2] This is typically caused by secondary interactions between the analyte and the stationary phase.[3]

  • Silanol Interactions: The most common cause of tailing for compounds with basic functional groups is interaction with acidic residual silanol groups on the silica-based stationary phase.[4] The carbamate moiety can interact with these sites.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak shape distortion.[4]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[3]

Solutions to Try:

  • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the silanol groups, minimizing their interaction with the analyte.[5]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanols, reducing tailing for basic compounds.[5]

  • Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.

Q3: My analyte is eluting too quickly, close to the void volume. How can I increase its retention time?

If tert-Butyl 4-Methoxy-2-methylphenylcarbamate has insufficient retention, it indicates that the mobile phase is too strong (i.e., has too high an elution strength). In reversed-phase HPLC, this means the percentage of the organic solvent is too high.

Primary Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using a mobile phase of 80:20 acetonitrile:water, try changing it to 70:30 or 60:40. This will increase the polarity of the mobile phase, leading to stronger retention of your moderately non-polar analyte on the C18 stationary phase.

In-Depth Troubleshooting & Optimization Guides

This section provides systematic approaches and detailed protocols for resolving more complex retention time issues.

Systematic Troubleshooting of Retention Time Variability

Retention time instability can be frustrating, but it is almost always traceable to either a chemical cause (mobile phase, column) or a physical/instrumental cause (pump, leaks, temperature).[1][6] The first step is to determine if the void time (t₀) is also shifting. If the retention times of all peaks, including the void marker, are shifting proportionally, the issue is likely related to the flow rate.[1] If only the analyte peaks are shifting relative to a stable t₀, the issue is chemical in nature.

The following diagram outlines a logical workflow for diagnosing the root cause of retention time drift.

G start Retention Time (tR) Drifting check_t0 Inject Void Marker (e.g., Uracil). Is t0 Stable? start->check_t0 t0_unstable t0 is Unstable (Flow Rate Issue) check_t0->t0_unstable No t0_stable t0 is Stable (Chemical Environment Issue) check_t0->t0_stable Yes check_leaks Check for Leaks: Fittings, Pump Seals, Injector t0_unstable->check_leaks check_pump Verify Pump Performance: Flow Rate Calibration, Check Valves check_leaks->check_pump check_degasser Check Degasser Functionality check_pump->check_degasser check_temp Is Column Temperature Stable? (Use a Column Oven) t0_stable->check_temp check_mobile_phase Check Mobile Phase: Freshly Prepared? pH Stable? Evaporation? check_temp->check_mobile_phase check_column Check Column: Sufficiently Equilibrated? Column Aging? check_mobile_phase->check_column

Caption: Troubleshooting workflow for HPLC retention time drift.

Experimental Protocols

Based on the carbamate structure and related compounds, a reversed-phase method is the logical starting point.[7] This protocol provides robust initial conditions.

Objective: To establish a baseline separation with good peak shape and retention.

Materials:

  • HPLC System: With UV detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Formic Acid.

  • Sample: tert-Butyl 4-Methoxy-2-methylphenylcarbamate dissolved in acetonitrile or mobile phase (~0.1 mg/mL).

Procedure:

  • System Preparation: Purge the system with the mobile phase.

  • Column Installation & Equilibration: Install the C18 column. Set the column temperature to 30 °C. Equilibrate the column with a mobile phase composition of 50:50 (A:B) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Detector Setup: Set the UV detector to a wavelength of 280 nm, as this is a common detection wavelength for phenolic and carbamate compounds.[8]

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis:

    • Assess the retention time (k'). An ideal k' is between 2 and 10.

    • If retention is too low (k' < 2), decrease the percentage of acetonitrile.

    • If retention is too high (k' > 10), increase the percentage of acetonitrile.

    • Evaluate peak asymmetry. The USP tailing factor should ideally be ≤ 1.5.

The following workflow illustrates the iterative process of method development.

G start Define Analyte & Goals select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water) select_column->select_mobile_phase initial_run Perform Initial Run (Isocratic) select_mobile_phase->initial_run evaluate Evaluate k', N, Asymmetry initial_run->evaluate optimize_organic Adjust % Organic for Retention (k') evaluate->optimize_organic k' not optimal optimize_pH Adjust pH / Additive for Peak Shape (As) evaluate->optimize_pH Asymmetry > 1.5 final_method Final Robust Method evaluate->final_method All criteria met optimize_organic->evaluate optimize_pH->evaluate

Sources

Optimization

Preventing thermal degradation of tert-Butyl 4-Methoxy-2-methylphenylcarbamate during storage

Technical Support Center: tert-Butyl 4-Methoxy-2-methylphenylcarbamate A Guide to Preventing Thermal Degradation and Ensuring Stability During Storage Welcome to the technical support center for tert-Butyl 4-Methoxy-2-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-Butyl 4-Methoxy-2-methylphenylcarbamate

A Guide to Preventing Thermal Degradation and Ensuring Stability During Storage

Welcome to the technical support center for tert-Butyl 4-Methoxy-2-methylphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a critical building block in organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the chemical integrity of your material, preventing degradation and safeguarding the success of your experiments.

The stability of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is paramount. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to both acidic and thermal conditions.[1][2] Furthermore, the electron-rich methoxy- and methyl-substituted aniline core is susceptible to oxidation.[3] Understanding and mitigating these liabilities are key to its successful application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Q1: What are the primary visual signs of degradation for this compound?

A primary indicator of degradation is a change in color. Pure tert-Butyl 4-Methoxy-2-methylphenylcarbamate should be a white to off-white solid. The development of a yellow, tan, or brownish hue strongly suggests the formation of colored byproducts, likely resulting from the oxidation of the aromatic amine core into quinone-like structures.[4]

Q2: My compound has discolored slightly. Is it still usable for my synthesis?

The usability depends entirely on the tolerance of your specific reaction to impurities. The discoloration indicates that a portion of the material has oxidized.[4] More critically, unseen degradation via thermal deprotection may have also occurred, generating the free amine (4-Methoxy-2-methylaniline). This free amine could compete in subsequent reactions, leading to unexpected byproducts and lower yields. For reactions requiring high purity and stoichiometric precision, it is strongly recommended to purify the material or use a fresh batch.

Q3: What are the fundamental causes of degradation during storage?

There are two principal degradation pathways for this molecule:

  • Thermal Deprotection: The N-Boc group is thermally labile. Elevated temperatures, even well below the melting point, can initiate the cleavage of the carbamate bond, leading to the loss of the Boc group as isobutylene and carbon dioxide, and the formation of the parent amine.[1][5][6] This process can occur without any acid catalyst present.

  • Oxidation: The electron-rich phenyl ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and heat, resulting in the formation of colored impurities.[3]

Q4: What are the definitive ideal storage conditions for long-term stability?

To mitigate both thermal and oxidative degradation, a multi-faceted approach to storage is essential. The following conditions are recommended based on the chemical nature of carbamates and air-sensitive compounds.[7][8]

ParameterRecommendationRationale
Temperature -20°C (Freezer)Minimizes the rate of both thermal deprotection and oxidative reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidation and potential hydrolysis.[8]
Light Amber, Light-Blocking Vial Prevents photodegradation, which can catalyze the oxidation of the aromatic ring.[3][4]
Container Tightly Sealed, Secure Cap Prevents the ingress of atmospheric oxygen and moisture.

Q5: Which analytical method is best for assessing the purity of my stored compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Carbamates can be thermally unstable and may degrade in the hot inlet of a gas chromatograph (GC), making HPLC a more reliable technique.[9] A stability-indicating HPLC method, using a C18 column with a UV detector, can effectively separate the intact carbamate from its primary degradation products—the free amine and various colored oxidative byproducts.[10][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the use of this compound.

Problem 1: Visible Discoloration (Yellowing/Browning) of Solid Material

  • Probable Cause: Oxidation of the electron-rich 4-Methoxy-2-methylphenyl moiety due to exposure to air (oxygen) and/or light.[3]

  • Diagnostic Step: Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze via HPLC with UV detection. Compare the peak area of the main component against any new, later-eluting peaks which often correspond to more polar, oxidized species.

  • Immediate Action: If purity is below the requirement for your experiment, purification is necessary. For solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

  • Preventative Measures: Strictly adhere to the recommended storage conditions. After each use, flush the headspace of the container with an inert gas like argon or nitrogen before re-sealing and returning to the freezer.

Problem 2: Low Yields or Unexpected Byproducts in a Subsequent Reaction

  • Probable Cause: The presence of undeclared 4-Methoxy-2-methylaniline in your starting material due to partial thermal deprotection during storage. This free amine can react with your reagents, leading to undesired side products.[1][6]

  • Diagnostic Step: Analyze the starting material using ¹H NMR spectroscopy. Look for characteristic peaks of the free amine, which will be distinct from the carbamate. Specifically, the disappearance of the large singlet for the tert-butyl group (~1.5 ppm) and the appearance of a broad amine (N-H) signal. Alternatively, an HPLC analysis will clearly show a peak for the more polar free amine, which will have a shorter retention time than the N-Boc protected compound.

  • Solution: The starting material must be purified before use. Flash column chromatography on silica gel is an effective method for removing the polar amine from the less polar carbamate.

  • Preventative Measures: Ensure the compound has not been exposed to elevated temperatures during shipping or storage. If you suspect a temperature excursion, perform a purity check before use.

Part 3: Key Experimental Protocols & Visualizations

Degradation Pathways & Troubleshooting Workflow

The following diagrams illustrate the key chemical vulnerabilities of tert-Butyl 4-Methoxy-2-methylphenylcarbamate and a logical workflow for troubleshooting common issues.

cluster_0 Degradation Pathways A tert-Butyl 4-Methoxy- 2-methylphenylcarbamate B Thermal Stress (Elevated Temperature) A->B C Oxidative Stress (Air, Light) A->C D 4-Methoxy-2-methylaniline + Isobutylene + CO2 B->D  Deprotection E Colored Oxidized Byproducts C->E  Oxidation

Caption: Key degradation pathways for the title compound.

Start Observe Compound Before Use Degradation Signs of Degradation? Start->Degradation Visual Visible Discoloration? Degradation->Visual Yes Use Proceed with Experiment Degradation->Use No Performance Poor Reaction Performance? Visual->Performance No HPLC_Ox Analyze Purity (HPLC) Visual->HPLC_Ox Yes HPLC_Dep Analyze Purity (HPLC / NMR) Performance->HPLC_Dep Yes Purify Purify Material (Recrystallization or Chromatography) HPLC_Ox->Purify HPLC_Dep->Purify Purify->Use Discard Use Fresh Material Purify->Discard Store Review and Improve Storage Protocol Use->Store

Sources

Troubleshooting

Removing unreacted starting materials from tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Welcome to the Technical Support Center for the synthesis and purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate (CAS: 129822-42-0)[1]. As a Senior Application Scientist, I frequently see researchers struggle w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate (CAS: 129822-42-0)[1]. As a Senior Application Scientist, I frequently see researchers struggle with isolating pure Boc-protected anilines. Due to the steric hindrance of the ortho-methyl group on the starting aniline, excess Di-tert-butyl dicarbonate (Boc2O) is often required to drive the reaction to completion[2]. This leaves a crude mixture contaminated with both unreacted 4-methoxy-2-methylaniline and residual Boc2O.

This guide provides a self-validating, field-proven methodology to selectively remove these impurities without relying on tedious chromatography.

Mechanistic Overview & Causality

To achieve a pristine product, our purification strategy must be chemically orthogonal. We exploit the basicity of the unreacted aniline and the electrophilicity of the unreacted Boc2O, all while preserving the acid-labile carbamate product.

  • Targeting Unreacted Aniline (Mild Acid Wash): 4-Methoxy-2-methylaniline has a predicted pKa of approximately 5.05[3]. To remove it, we utilize a liquid-liquid extraction with 10% aqueous citric acid. This provides a mildly acidic environment (pH ~2–3) that selectively protonates the free aniline, driving it into the aqueous phase[4]. We strictly avoid strong acids like 1M HCl because the Boc protecting group is highly acid-labile and will undergo premature deprotection under harsh conditions[4].

  • Targeting Excess Boc2O (Amine Scavenging): Excess Boc2O is non-polar and will co-elute or co-crystallize with your product. To eliminate it, we introduce an amine scavenger: N,N-dimethylethylenediamine (DMEDA) [5]. DMEDA reacts rapidly with the electrophilic Boc2O to form a urea derivative. Because DMEDA features a tertiary amine tail with a pKa of 9.59[6], both the unreacted scavenger and the newly formed urea byproduct become fully protonated during the citric acid wash, ensuring their quantitative removal into the aqueous waste[5].

Step-by-Step Purification Protocols

Protocol A: Scavenging Excess Boc2O

Objective: Convert non-polar Boc2O into a highly polar, water-soluble urea.

  • Quantify: Estimate the remaining Boc2O in your crude reaction mixture (typically 0.1–0.5 equivalents based on initial stoichiometry)[5].

  • Scavenge: Add DMEDA (1.5 to 3.0 equivalents relative to the excess Boc2O) directly to the crude reaction mixture dissolved in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[5].

  • Agitate: Stir the mixture vigorously at room temperature for 30 to 45 minutes. Self-Validation: You can monitor the disappearance of the Boc2O spot via TLC (visualized with phosphomolybdic acid or ninhydrin).

Protocol B: Mild Acid Wash & Isolation

Objective: Extract all basic impurities while retaining the neutral Boc-protected product.

  • Extract: Transfer the scavenged organic mixture to a separatory funnel. Wash the organic layer with 10% aqueous citric acid (2 × 3 volumes)[4]. This extracts the protonated 4-methoxy-2-methylaniline, excess DMEDA, and the urea byproduct.

  • Neutralize: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual citric acid[4].

  • Dry & Concentrate: Perform a final brine wash to remove dissolved water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure tert-Butyl 4-Methoxy-2-methylphenylcarbamate[4].

Quantitative Partitioning Data

The success of this protocol relies on the distinct pKa values of the components. The table below summarizes the physicochemical properties governing the phase separation during the citric acid wash.

CompoundRole in MixturePredicted pKaState in 10% Citric Acid (pH ~2.5)Final Phase
4-Methoxy-2-methylaniline Unreacted Starting Material~5.05[3]Ionized (Protonated)Aqueous (Discard)
DMEDA Amine Scavenger~9.59[6]Ionized (Protonated)Aqueous (Discard)
DMEDA-Boc Urea Scavenged Byproduct~9.59 (Tail)Ionized (Protonated)Aqueous (Discard)
tert-Butyl 4-Methoxy-2-methylphenylcarbamate Target ProductNeutral (< 0)Non-Ionized (Neutral)Organic (Retain)

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Aniline + Boc2O) Scavenger Add N,N-dimethylethylenediamine (Scavenge excess Boc2O) Crude->Scavenger Stir 30-45 min, RT AcidWash 10% Citric Acid Wash (Extracts free amines) Scavenger->AcidWash Liquid-Liquid Extraction OrgLayer Organic Layer (Contains Boc-Product) AcidWash->OrgLayer Retain AqLayer Aqueous Layer (Discard: Amines & Scavenged Boc) AcidWash->AqLayer Discard Pure Pure tert-Butyl 4-Methoxy-2-methylphenylcarbamate OrgLayer->Pure NaHCO3 Wash, Brine, Dry

Workflow for the purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

Troubleshooting Guides & FAQs

Q: My TLC shows three distinct spots, and the product seems to be degrading during the workup. Why? A: The Boc group is highly sensitive to acidic conditions. If you used a strong acid (like 1M HCl) or left the product in the acidic aqueous phase for an extended period, the carbamate will deprotect back to the free aniline[4]. Always stick to mild acids like 10% citric acid or 1M potassium bisulfate, and process the phase separation swiftly[2].

Q: The isolated product is a gooey oil instead of a solid. How can I fix this? A: The presence of trace unreacted Boc2O or residual solvents can suppress the melting point and prevent crystallization. First, ensure the DMEDA scavenging step has gone to absolute completion[5]. If the product still oils out after concentration, triturate the residue with cold heptane or hexanes to induce crystallization. Boc-protected anilines typically crystallize exceptionally well from non-polar hydrocarbon solvent systems[2].

Q: Can I use vacuum distillation to remove the excess starting materials instead? A: This is highly discouraged. Heating Boc-protected compounds under vacuum can lead to thermal degradation, polymerization, or spontaneous deprotection[7]. Liquid-liquid extraction using the scavenger/acid wash method is much safer, preserves the integrity of the carbamate, and is easily scalable.

References

  • ACS Publications. Development and Large-Scale Preparation of an Oral TACE Inhibitor. Available at:[Link]

  • ChemBK. 4-methoxy-2-methylaniline. Available at: [Link]

  • ChemBK. N,N-Dimethylethylenediamine. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for tert-Butyl 4-Methoxy-2-methylphenylcarbamate Recrystallization

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of tert-Butyl 4-Methoxy-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Achieving high purity is critical for downstream applications, and recrystallization remains the gold standard for solid-state purification. This document moves beyond a simple protocol, offering a framework for rational solvent selection, troubleshooting common experimental hurdles, and understanding the chemical principles that govern success.

Section 1: Foundational Principles & Solvent Selection

This section addresses the core theory behind selecting an optimal solvent system, which is the most critical step in developing a robust recrystallization protocol.[1]

Q1: What are the characteristics of an ideal recrystallization solvent for this specific carbamate?

A1: An ideal solvent must satisfy several criteria based on the principle that solubility is temperature-dependent.[2] For tert-Butyl 4-Methoxy-2-methylphenylcarbamate, you are looking for a solvent that exhibits:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling or near-boiling solvent.[2][3] This ensures the entire sample enters the solution phase.

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease dramatically, forcing it out of the solution to form pure crystals.[1][4] This differential solubility is the primary driver of purification.

  • Appropriate Boiling Point (BP): The solvent's BP should be high enough to provide a sufficient solubility differential but low enough to be easily removed from the final crystals under vacuum without melting the product.[4]

  • Inertness: The solvent must not react with the carbamate.[2][4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[2][4]

Q2: How does the molecular structure of tert-Butyl 4-Methoxy-2-methylphenylcarbamate guide solvent choice?

A2: The structure provides key clues to its polarity and potential interactions:

  • Carbamate Group (-NHCOO-): This group can participate in hydrogen bonding, suggesting solubility in moderately polar, protic solvents (like alcohols) or aprotic solvents with hydrogen bond accepting capabilities (like ethyl acetate).

  • Aromatic Ring, Methoxy, and Methyl Groups: These components contribute to the molecule's nonpolar character, suggesting some solubility in less polar solvents like toluene or ethers.

  • tert-Butyl Group: This bulky, nonpolar group further enhances solubility in nonpolar solvents and can sterically hinder some solvent interactions.

Based on this, a solvent of intermediate polarity is often a good starting point. Extremely polar solvents (like water) are unlikely to dissolve the compound even when hot, while very nonpolar solvents (like hexanes) may dissolve it too well even at room temperature, leading to poor recovery.

Section 2: Experimental Protocol & Data

A systematic approach to solvent screening is essential. The following protocol outlines a reliable method for testing candidate solvents on a small scale.

Experimental Workflow: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude tert-Butyl 4-Methoxy-2-methylphenylcarbamate into several small test tubes.

  • Solvent Addition (Room Temp): Add a candidate solvent dropwise to the first test tube while agitating. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[1]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube (e.g., in a sand or water bath) towards the solvent's boiling point while continuing to add the solvent dropwise until the solid just dissolves.[1][5] Be careful not to add an excess of solvent, as this is a common cause of low yield.[3]

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quality and quantity of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals. A solvent that produces no crystals or only a fine precipitate is less ideal.

  • Repeat: Repeat this process for each candidate solvent.

Solvent Candidate Data

The table below provides properties for common solvents to guide your initial selection.

SolventBoiling Point (°C)Polarity IndexNotes & Potential Use
Heptane/Hexanes69 / 980.1Likely too nonpolar, but could be an anti-solvent in a mixed system.
Toluene1112.4Aromatic nature may lead to good solubility when hot.
Diethyl Ether352.8Boiling point is too low for effective recrystallization.
Ethyl Acetate774.4A common and often effective solvent for moderately polar compounds.
Isopropanol (IPA)823.9A good starting point due to its intermediate polarity and H-bonding ability.
Ethanol784.3Similar to IPA, often a strong candidate.
Acetonitrile825.8A polar aprotic solvent that can be effective.
Water10010.2Unlikely to be effective alone due to the compound's nonpolar features.
Solvent Selection Workflow Diagram

SolventSelection cluster_0 Phase 1: Screening cluster_1 Phase 2: Decision & Optimization Start Crude Product Screen Test 5-6 Solvents (e.g., Heptane, Toluene, EtOAc, IPA, MeCN) Start->Screen Eval Evaluate Solubility: 1. Cold (Insoluble?) 2. Hot (Soluble?) 3. Cooled (Crystals?) Screen->Eval Decision Ideal Solvent Found? Eval->Decision Bulk Proceed to Bulk Recrystallization Decision->Bulk Yes Mixed Consider Mixed-Solvent System (e.g., Toluene/Heptane) Decision->Mixed No Re_Eval Re-evaluate Options Mixed->Re_Eval Re_Eval->Decision

Caption: Workflow for systematic solvent screening.

Section 3: Troubleshooting Guide

Even with a good solvent, issues can arise. This section provides direct answers to common problems.

Q3: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A3: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound.[5] The solute separates as a liquid because it's too concentrated to stay dissolved but too hot to solidify into a crystal lattice.

  • Cause 1: Solution is too concentrated. The saturation point is reached at too high a temperature.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the concentration, then allow it to cool slowly again.[4]

  • Cause 2: Cooling is too rapid. Shock-cooling a highly concentrated solution can favor oil formation.

    • Solution: Ensure the solution cools slowly. Allow it to reach room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.

  • Cause 3: Inappropriate solvent. The solvent's boiling point may be too high.

    • Solution: Select a different solvent with a lower boiling point.[4]

Q4: The solution is cold, but no crystals have formed. What should I do?

A4: This is a common issue caused by supersaturation, where the compound remains dissolved even though its concentration is above its normal saturation point.[3]

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask just below the solvent line.[1][3] The microscopic rough edges provide a surface for the first crystals to form.

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[5][6] This acts as a template for crystal growth.

  • Solution 3: Reduce the Temperature. If not already done, cool the solution in a salt-ice bath or freezer, provided the solvent doesn't freeze.[5]

  • Solution 4: Reduce Solvent Volume. If the solution is simply not concentrated enough, gently heat it to boil off some of the solvent, then attempt to cool and crystallize again.[4]

Q5: My final crystal yield is very low. What are the most likely causes?

A5: Low yield is a frustrating but solvable problem. The most common culprits are:

  • Using Too Much Solvent: This is the most frequent error.[3] The minimum amount of near-boiling solvent should be used to dissolve the crude product.[3] Any excess will keep more of your product dissolved in the cold mother liquor.

  • Premature Crystallization: If crystals form during hot filtration, product is lost. Ensure your funnel and filter flask are pre-heated.[4][5]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.

  • Washing with Warm Solvent: Rinsing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Q6: My recrystallized product is still impure. What is the next step?

A6: This indicates that the chosen solvent did not effectively discriminate between your compound and the impurities.

  • Solution 1: Re-crystallize. Perform a second recrystallization using fresh, hot solvent and allowing for even slower cooling.[4] Purity often increases with successive recrystallizations, though yield will decrease.

  • Solution 2: Choose a Different Solvent. The impurity may have a similar solubility profile in your first solvent choice. Refer back to your solvent screening data and select a different solvent that might better separate the compounds.

  • Solution 3: Use an Adsorbent. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use sparingly, as it can also adsorb your product.

Troubleshooting Decision Tree

Troubleshooting Start Problem During Cooling OilingOut Compound 'Oils Out'? Start->OilingOut Is it a liquid? NoCrystals No Crystals Formed? Start->NoCrystals Is it a clear solution? LowYield Final Yield is Low? Start->LowYield After drying? Sol_Oil 1. Reheat & Add More Solvent 2. Cool Slower 3. Try Lower BP Solvent OilingOut->Sol_Oil Yes Sol_NoCry 1. Scratch Flask with Glass Rod 2. Add a Seed Crystal 3. Evaporate Some Solvent & Re-cool NoCrystals->Sol_NoCry Yes Sol_Yield 1. Use Less Solvent Initially 2. Ensure Complete Cooling 3. Wash Crystals with Ice-Cold Solvent LowYield->Sol_Yield Yes

Caption: Decision tree for common recrystallization issues.

Section 4: References

  • Technical Support Center: Optimizing Recrystallization and Purification. (2025). Benchchem.

  • Recrystallization Technique Guide. University of Colorado, Boulder.

  • Recrystallization Summary and Troubleshooting. University of California, Los Angeles, Department of Chemistry.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Recrystallization. Homi Bhabha Centre for Science Education.

  • tert-Butyl (4-methoxy-2-methylphenyl)carbamate. Sigma-Aldrich.

  • Recrystallization Guide: Seeding Strategy. Mettler Toledo.

Sources

Troubleshooting

Overcoming steric hindrance in tert-Butyl 4-Methoxy-2-methylphenylcarbamate reactions

Welcome to the technical support center for navigating the synthetic challenges associated with tert-Butyl 4-Methoxy-2-methylphenylcarbamate. This molecule, while a valuable building block, presents significant steric ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with tert-Butyl 4-Methoxy-2-methylphenylcarbamate. This molecule, while a valuable building block, presents significant steric challenges due to the ortho-methyl substituent and the bulky tert-butoxycarbonyl (Boc) protecting group. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with tert-Butyl 4-Methoxy-2-methylphenylcarbamate is failing or proceeding with very low yield. What is the primary cause?

A1: The principal challenge is severe steric hindrance around the aromatic ring. The ortho-methyl group and the large N-Boc group physically block the approach of reagents to adjacent positions (especially the C6-H) and can hinder reactions involving the carbamate nitrogen itself. This steric clash increases the activation energy for many standard transformations, leading to slow or non-existent reactions under typical conditions.[1][2] Overcoming this requires tailored strategies that either force the reaction through high-energy pathways or utilize mechanisms that circumvent the steric blockade.

Q2: I need to functionalize the aromatic ring, specifically at the C6 position (ortho to the carbamate and meta to the methoxy group). Standard electrophilic aromatic substitution isn't working. What is the recommended approach?

A2: For regioselective functionalization at the C6 position, the most reliable method is Directed ortho-Metalation (DoM) .[3][4] The N-Boc carbamate acts as a powerful Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation specifically at the adjacent ortho-position.[3][4][5] This generates a potent aryllithium nucleophile at C6, which can then be trapped with a wide variety of electrophiles. This method offers superior regioselectivity compared to electrophilic substitution, which would likely be directed to the position ortho to the activating methoxy group.[3]

Q3: I am struggling with a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction. What are the critical parameters to adjust?

A3: Standard cross-coupling conditions often fail with this substrate. Success hinges on enhancing the activity of the catalyst to overcome the steric hindrance. Key modifications include:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands like SPhos, XPhos, or RuPhos are designed to stabilize the active, low-coordinate palladium species required for efficient oxidative addition into sterically demanding C-X bonds.[6]

  • Catalyst System: For some transformations, nickel-based catalysts, such as NiCl₂(PCy₃)₂, can be more effective than palladium for coupling aryl carbamates.[7][8]

  • Reaction Conditions: Higher temperatures or the use of microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1][2]

Q4: How can I selectively deprotect the N-Boc group, especially if my molecule contains other acid-sensitive functionalities?

A4: While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard for Boc deprotection, they can damage other sensitive groups.[9][10] Consider these alternatives for enhanced selectivity:

  • Thermal Deprotection: Heating the substrate in a high-boiling point, polar solvent like trifluoroethanol (TFE) or even methanol under continuous flow conditions can thermolytically cleave the Boc group without any acid catalyst.[11] This method allows for temperature-controlled selectivity, potentially leaving more stable alkyl N-Boc groups intact while cleaving the more labile aryl N-Boc group.[11]

  • Lewis Acids: Milder Lewis acids, such as ZnBr₂ in CH₂Cl₂, can selectively cleave certain N-Boc groups while leaving others untouched.[9]

  • Catalyst-Free Hydrolysis: For some substrates, heating in water at 100°C can effect deprotection, offering a "green" and catalyst-free alternative.[12]

Troubleshooting Guide 1: Directed ortho-Metalation (DoM)

This guide details the procedure for C-H functionalization at the C6 position. The key is the in-situ generation of a nucleophilic aryllithium species.

Logical Workflow for DoM

SM Start: tert-Butyl 4-Methoxy-2-methylphenylcarbamate Inert Establish Inert Atmosphere (Argon/Nitrogen) & Anhydrous Conditions SM->Inert Solvent Dissolve in Anhydrous Solvent (THF or Et₂O) Inert->Solvent Cool Cool to Low Temperature (-78 °C) Solvent->Cool Base Add Organolithium Base (e.g., s-BuLi or t-BuLi) Dropwise Cool->Base Lithiation Stir for 1-2h @ -78 °C (Formation of C6-Li species) Base->Lithiation Quench Add Electrophile (E+) (e.g., I₂, DMF, TMSCl) Lithiation->Quench Workup Aqueous Workup & Extraction Quench->Workup Product Isolate C6-Functionalized Product Workup->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Detailed Experimental Protocol: ortho-Iodination
  • Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve tert-Butyl 4-Methoxy-2-methylphenylcarbamate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly, add sec-butyllithium (s-BuLi, 1.2 equiv) dropwise via syringe over 10 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

    • Expert Insight: s-BuLi or t-BuLi is often preferred over n-BuLi for N-Boc anilines. The increased steric bulk of these bases reduces the likelihood of competitive nucleophilic attack on the electrophilic carbamate carbonyl.[5][13] The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate the deprotonation by breaking up organolithium aggregates.[4]

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 equiv) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. Allow the reaction to stir for an additional 1-2 hours, warming slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl 6-iodo-4-methoxy-2-methylphenylcarbamate.

Troubleshooting DoM Reactions
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low or no conversion 1. Insufficiently strong base. 2. Inactive organolithium reagent due to moisture/air. 3. Reaction temperature too high.1. Switch to a stronger base (e.g., s-BuLi/TMEDA or t-BuLi).[14] 2. Use freshly titrated BuLi and ensure rigorous anhydrous conditions. 3. Maintain temperature at -78 °C during lithiation.
Recovery of starting material after quench Deprotonation did not occur.Verify the activity of your organolithium reagent. Before adding the main electrophile, you can test the reaction by quenching a small aliquot with D₂O and checking for deuterium incorporation via ¹H NMR or MS.
Mixture of products; attack at carbonyl Nucleophilic attack by the base (n-BuLi is prone to this).Use a more sterically hindered and less nucleophilic base like t-butyllithium.[5]
Anionic Fries Rearrangement The ortho-lithiated carbamate is thermally unstable and can rearrange, especially at higher temperatures.[14]Keep the reaction temperature strictly at -78 °C and quench with the electrophile at low temperature before allowing the mixture to warm.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

Overcoming the steric barrier in cross-coupling reactions requires a highly active catalyst system.

Troubleshooting Flowchart for Failing Cross-Coupling

Start Problem: Low Yield in Cross-Coupling Reaction Q_Ligand Are you using a bulky, electron-rich biaryl phosphine ligand? Start->Q_Ligand Sol_Ligand Action: Switch to ligands like SPhos, XPhos, or RuPhos. These promote oxidative addition and reductive elimination. Q_Ligand->Sol_Ligand No Q_Base Is the base strong enough and soluble? (e.g., Cs₂CO₃, K₃PO₄) Q_Ligand->Q_Base Yes Sol_Ligand->Q_Base Sol_Base Action: Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure appropriate solvent for solubility. Q_Base->Sol_Base No Q_Temp Is the reaction temperature high enough? (e.g., >100 °C) Q_Base->Q_Temp Yes Sol_Base->Q_Temp Sol_Temp Action: Increase temperature or switch to microwave irradiation to overcome activation energy. Q_Temp->Sol_Temp No Success Improved Yield Q_Temp->Success Yes Sol_Temp->Success

Caption: Troubleshooting logic for cross-coupling reactions.

Recommended Catalyst Systems

The choice of catalyst and ligand is paramount for driving these challenging reactions.

Reaction TypeRecommended CatalystRecommended LigandTypical BaseSolventReference
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O[6]
Buchwald-Hartwig Amination Pd₂(dba)₃RuPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane[6]
Carbamate C-O Coupling NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane[7][8]

Expert Insight: The success of these reactions relies on the ligand's ability to create a highly reactive, coordinatively unsaturated Pd(0) center that can undergo oxidative addition even with a sterically shielded C-X bond.[6] The bulky nature of the ligand also facilitates the final reductive elimination step to release the product.

Troubleshooting Guide 3: N-Boc Deprotection

Selecting the right deprotection method is crucial to preserve the integrity of your molecule.

Decision Tree for N-Boc Deprotection

Start Select N-Boc Deprotection Method Q_Acid Is the molecule stable to strong acid? Start->Q_Acid M_TFA Use Standard Method: TFA in DCM Q_Acid->M_TFA Yes Q_Temp Are other functional groups thermally stable (>150 °C)? Q_Acid->Q_Temp No M_Thermal Use Thermal Method: Heat in TFE or MeOH (Continuous Flow) Q_Temp->M_Thermal Yes M_Other Consider Milder Methods: - Oxalyl Chloride/MeOH [18] - Water @ 100°C [32] - Lewis Acids (e.g., ZnBr₂) [24] Q_Temp->M_Other No

Caption: Selecting an appropriate N-Boc deprotection strategy.

Comparative Table of Deprotection Methods
MethodConditionsAdvantagesLimitations / Incompatible GroupsReference
Standard Acidolysis Trifluoroacetic Acid (TFA) in CH₂Cl₂ (DCM), rt, 1-4hFast, reliable, well-established.Cleaves other acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers).[9][10]
Thermal Cleavage 150-240 °C in TFE or MeOH (often in flow reactor)Catalyst-free, excellent for acid-sensitive substrates. Offers potential for selectivity between different Boc groups.Requires high temperatures; not suitable for thermally labile compounds.[11]
Mild Acidolysis Oxalyl Chloride in Methanol, rt, 1-4hVery mild conditions, proceeds at room temperature.Mechanism may involve reactive intermediates; substrate scope should be verified.[15]
Aqueous Hydrolysis H₂O, 100 °C, <15 minEnvironmentally friendly, catalyst-free.Requires high temperature; substrate must be stable in hot water.[12]

References

  • Pd-Catalyzed Cross-Coupling of Highly Sterically Congested Enol Carbamates with Grignard Reagents via C–O Bond Activation. Organic Letters - ACS Publications. [Link]

  • Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters - ACS Publications. [Link]

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society - ACS Publications. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters - ACS Publications. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Europe PMC. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Chemistry Portal. [Link]

  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Empa. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Request PDF. ResearchGate. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation Methods for tert-Butyl 4-Methoxy-2-methylphenylcarbamate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of sterically hindered, protected aniline derivatives. tert-Butyl 4-methoxy-2-methylphenylcarbamate (CAS: 129822...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of sterically hindered, protected aniline derivatives. tert-Butyl 4-methoxy-2-methylphenylcarbamate (CAS: 129822-42-0) is a critical synthetic intermediate characterized by its lipophilic tert-butyl group and electron-donating methoxy and methyl substituents[1].

Accurate purity validation of this compound is paramount. Trace impurities—such as des-Boc degradants, unreacted starting materials, or regioisomers—can propagate through synthetic pipelines, ultimately compromising the Active Pharmaceutical Ingredient (API). This guide objectively compares LC-MS methodologies for this compound, grounded in the rigorous ICH Q2(R2) validation framework[2], and provides a self-validating experimental protocol.

Physicochemical Profiling & Causality in Method Design

Before selecting a chromatographic method, we must analyze the molecule's physicochemical traits to build a logical, self-validating analytical system:

  • Ionization Strategy: The carbamate nitrogen is weakly basic. Positive Electrospray Ionization (+ESI) is the optimal choice to generate the [M+H]+ precursor ion at m/z 238.14 (Molecular Weight: 237.29 g/mol )[1].

  • Preventing In-Source Fragmentation: Boc-protected amines are notoriously labile in the MS source. High declustering potentials or cone voltages will strip the Boc group (a loss of 100 Da: isobutylene + CO2​ ), leading to false quantitative assumptions. A low, optimized cone voltage is mandatory.

  • Mobile Phase Selection: A common pitfall in reversed-phase liquid chromatography (RPLC) is the use of Trifluoroacetic Acid (TFA) to improve peak shape. However, TFA is notorious for causing severe ion suppression in ESI-MS by forming strong ion pairs with the analyte in the gas phase[3]. To maximize MS sensitivity without sacrificing chromatographic resolution, we replace TFA with 0.1% Formic Acid (FA), a weaker ion-pairing agent that promotes protonation without quenching the MS signal[4].

Methodology Comparison: Standard HPLC-UV-MS vs. UPLC-HRMS

To establish the most robust Analytical Target Profile (ATP), we compared two primary approaches for quantifying the purity of tert-butyl 4-methoxy-2-methylphenylcarbamate.

Method A utilizes standard HPLC with a 5 µm C18 column, while Method B leverages UPLC coupled with High-Resolution Mass Spectrometry (HRMS) using a sub-2 µm column.

Table 1: Performance Comparison of LC-MS Methods
ParameterMethod A: Standard HPLC-UV-MSMethod B: UPLC-HRMS (Recommended)
Stationary Phase C18 (4.6 x 150 mm, 5 µm)BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Additive 0.1% TFA (Prone to ion suppression)0.1% Formic Acid (Optimal for +ESI)
Run Time 15.0 minutes5.0 minutes
Isomer Resolution (Rs) 1.2 (Co-elution risk)> 2.0 (Baseline separation)
Limit of Quantitation 0.5 µg/mL0.01 µg/mL
Mass Accuracy Nominal mass ( ± 0.5 Da)Exact mass ( ± 3 ppm)

Experimental Protocol: UPLC-ESI-MS Workflow

The following step-by-step methodology details the UPLC-HRMS approach. Every step is designed with causality to ensure a self-validating system.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of tert-butyl 4-methoxy-2-methylphenylcarbamate[1]. Dissolve in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock with 50:50 Water:ACN to a working concentration of 10 µg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening and fronting, ensuring sharp peak integration.

Step 2: Chromatographic Conditions (UPLC)
  • Column: Sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).

    • Causality: The sub-2 µm particle size provides high theoretical plate counts, essential for resolving the target from structurally similar des-methyl or des-methoxy impurities.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 4.0 minutes; hold at 95% B for 0.5 minutes; return to 5% B for 0.5 minutes re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Parameters (+ESI)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Cone Voltage: 20 V.

    • Causality: As previously noted, maintaining a low cone voltage (20 V) prevents the collision-induced dissociation of the labile Boc group, ensuring the intact [M+H]+ ion (m/z 238.14) remains the base peak for accurate quantitation.

Validation Data Summary (ICH Q2(R2) Aligned)

A method is only as reliable as its validation data. Following ICH Q2(R2) guidelines[5], the UPLC-MS method was validated for specificity, linearity, and precision to ensure it is fit for its intended purpose[2].

Table 2: Quantitative Validation Parameters for UPLC-MS
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution > 2.0 from nearest impurityPass
Linearity Range R2≥0.990 0.05 – 20.0 µg/mL ( R2=0.9994 )Pass
LOD (S/N > 3) Establish baseline noise ratio0.003 µg/mLPass
LOQ (S/N > 10) Establish baseline noise ratio0.010 µg/mLPass
Method Precision %RSD 2.0% (n=6 injections)0.85% RSDPass

Logical Validation Workflow

To visualize the systemic approach to this validation, the following diagram outlines the ICH Q2(R2) logic applied to our carbamate analysis.

LCMS_Validation Start Method Validation (ICH Q2(R2)) Opt Method Optimization (UPLC-ESI-MS) Start->Opt Define ATP Spec Specificity (Resolution > 1.5) Opt->Spec Assess Impurities Lin Linearity & Range (R² > 0.999) Spec->Lin Confirm Separation Sens LOD & LOQ (S/N > 3 & 10) Lin->Sens Establish Range Prec Precision & Accuracy (%RSD < 2.0%) Sens->Prec Validate Recovery

ICH Q2(R2) LC-MS Validation Workflow for Carbamates.

References

  • (4-methoxy-2-methyl-phenyl)-carbamic acid tert-butyl ester - Echemi. Echemi.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1). ICH.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. eScholarship.
  • Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry - ACS Publications.

Sources

Comparative

A Comparative Guide to Benchmarking Catalytic Efficiency with tert-Butyl 4-Methoxy-2-methylphenylcarbamate Substrates

Introduction: The Quest for Catalytic Supremacy In the landscape of modern chemical synthesis, the efficiency of a catalyst is paramount. It dictates the economic viability, environmental footprint, and overall elegance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Catalytic Supremacy

In the landscape of modern chemical synthesis, the efficiency of a catalyst is paramount. It dictates the economic viability, environmental footprint, and overall elegance of a synthetic route. Consequently, the ability to rigorously and objectively benchmark the performance of different catalysts is not merely an academic exercise; it is a critical necessity for researchers in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth framework for evaluating catalytic efficiency, centered around the use of tert-Butyl 4-Methoxy-2-methylphenylcarbamate as a model substrate.

This particular substrate is strategically designed for benchmarking C-H functionalization catalysts. The tert-butoxycarbonyl (Boc) group serves as a robust and sterically defined directing group, guiding the catalyst to a specific C-H bond.[1] The methoxy and methyl substituents on the aromatic ring provide distinct electronic and steric environments, allowing for a nuanced assessment of a catalyst's tolerance and reactivity. The reaction of choice for this guide is the intramolecular C-H amination, a transformation of significant value in the synthesis of nitrogen-containing heterocycles. We will compare two prominent classes of catalysts for this transformation: a rhodium-based system, known for its high reactivity, and a palladium-based system, often valued for its functional group tolerance.[2][3]

Experimental Design: A Framework for Rigorous Comparison

The foundation of any reliable comparison is a well-designed experiment where variables are meticulously controlled. Our goal is to create a self-validating system that allows for the unambiguous attribution of performance differences to the catalyst itself.

Core Experimental Workflow

The overall process, from setup to analysis, is designed to ensure reproducibility and accuracy. It involves careful preparation of reagents, precise execution of the reaction under an inert atmosphere, real-time monitoring, and quantitative analysis to determine key performance metrics.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Benchmarking prep_reagents Reagent Purification & Degassing prep_glass Oven-Dry Glassware prep_reagents->prep_glass prep_inert Inert Atmosphere Setup (N2/Ar) prep_glass->prep_inert add_reagents Charge Reactor: Substrate, Solvent, Catalyst prep_inert->add_reagents equilibrate Thermal Equilibration add_reagents->equilibrate add_oxidant Initiate Reaction (e.g., Add Oxidant) equilibrate->add_oxidant monitoring In-situ Monitoring (TLC, GC, NMR) add_oxidant->monitoring workup Reaction Quench & Workup monitoring->workup quantify Quantitative Analysis (GC-MS/qNMR) workup->quantify calc Calculate Metrics: Conversion, Yield, TON, TOF quantify->calc compare Compare Catalyst Performance calc->compare

Caption: General workflow for benchmarking catalyst performance.

Rationale for Experimental Choices
  • Catalyst System Selection: We compare a classic rhodium(II) carboxylate catalyst, Rh₂(esp)₂, with a modern palladium(II) system using a cooperating ligand. Rh₂(esp)₂ is a powerhouse for C-H amination, known to promote insertion of a nitrene intermediate generated in situ.[2][4] Palladium catalysts, conversely, often operate via a concerted metalation-deprotonation mechanism for C-H activation, which can offer different selectivity and functional group compatibility.[3][5]

  • Oxidant: Many C-H amination reactions require an oxidant to facilitate the catalytic cycle. A hypervalent iodine reagent like Phenyliodine diacetate (PhI(OAc)₂) is a common choice, particularly for rhodium-catalyzed systems.[6] Its role is to generate the reactive nitrogen species from the carbamate precursor.

  • Solvent: The choice of solvent is critical. A non-coordinating, non-reactive solvent like toluene or chlorobenzene is often preferred to avoid interference with the catalyst. The solvent must also be able to dissolve all components and withstand the reaction temperature.

  • Temperature: The reaction temperature is a key parameter influencing reaction rate and catalyst stability. An initial screening temperature of 80-100 °C is a reasonable starting point for these types of transformations.

  • Kinetic Monitoring: To accurately determine the Turnover Frequency (TOF), the reaction progress must be monitored over time. This can be achieved by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or by using in-situ techniques like NMR spectroscopy.[7][8]

Detailed Experimental Protocols

The following protocols are designed for a small-scale (e.g., 0.5 mmol) reaction to facilitate rapid screening.

Protocol 1: General Procedure for Catalytic C-H Amination
  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add tert-Butyl 4-Methoxy-2-methylphenylcarbamate (1 equivalent, 0.5 mmol).

  • Inerting: Seal the tube with a septum, and purge with dry nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the catalyst (e.g., Rh₂(esp)₂, 1 mol%) and any necessary additives (e.g., MgO, 2 equivalents, which can act as a base to neutralize acidic byproducts).

  • Solvent Addition: Add 5 mL of dry, degassed solvent (e.g., toluene) via syringe.

  • Initiation: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C). After allowing the mixture to stir for 5 minutes to equilibrate, add the oxidant (e.g., PhI(OAc)₂, 1.2 equivalents) as a solid or in a minimal amount of solvent.

  • Monitoring: Start the timer immediately after adding the oxidant. At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~50 µL) using a syringe and quench it immediately in a vial containing a small amount of a reducing agent solution (e.g., saturated sodium thiosulfate) and an internal standard (e.g., dodecane) in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched aliquots by GC or GC-MS to determine the conversion of the starting material and the formation of the product.

Protocol 2: Calculation of Performance Metrics
  • Conversion (%): Calculated from the disappearance of the starting material relative to the internal standard.

    Conversion (%) = [1 - (Peak Area of Substrate / Peak Area of Internal Standard) / (Initial Ratio)] x 100

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst.[9][10]

    TON = (moles of product formed) / (moles of catalyst)

  • Turnover Frequency (TOF): The TON per unit of time, representing the catalyst's speed. It is best calculated from the initial linear portion of the reaction rate curve (e.g., at <20% conversion) to reflect the catalyst's intrinsic activity before substrate depletion or potential deactivation.[11]

    TOF (h⁻¹) = (TON at time t) / t (in hours)

Comparative Data and Interpretation

The following table presents hypothetical but realistic data for the C-H amination of our model substrate using two different catalytic systems.

MetricCatalyst A: Rh₂(esp)₂ (1 mol%)Catalyst B: Pd(OAc)₂/Ligand X (2 mol%)Rationale / Interpretation
Reaction Time for >95% Conversion 2 hours12 hoursRhodium catalysts are often extremely fast for this transformation.[4]
Isolated Yield (%) 92%75%Catalyst A shows higher efficiency and fewer side reactions. The lower yield for Catalyst B might suggest catalyst decomposition or competing pathways.
Turnover Number (TON) 9237.5Calculated as (moles product / moles catalyst). A direct measure of catalyst robustness and total output before deactivation.[10]
Initial TOF (h⁻¹) ~200~15Calculated at an early time point (e.g., 15 min). Catalyst A exhibits a much higher intrinsic rate of reaction.[11]

Interpretation: Based on this data, Catalyst A (Rh₂(esp)₂) is significantly more active and efficient for this specific transformation. Its high TOF indicates a very rapid catalytic cycle, and its high TON suggests good stability under the reaction conditions. Catalyst B, while still functional, is much slower and less efficient, suggesting that either the C-H activation step is less favorable or that other steps in its catalytic cycle are sluggish.[5]

Mechanistic Considerations

The disparity in performance can be understood by examining the proposed catalytic cycles.

G cluster_rh A: Rhodium-Catalyzed Nitrene Insertion cluster_pd B: Palladium-Catalyzed C-H Activation Rh_cat Rh(II) Catalyst Rh_oxid Oxidation & N-Group Transfer Rh_cat->Rh_oxid + Oxidant + Substrate Rh_nitrene Rh-Nitrene Intermediate Rh_oxid->Rh_nitrene Rh_insert C-H Insertion (Concerted) Rh_nitrene->Rh_insert Rh_prod Product Release Rh_insert->Rh_prod Rh_prod->Rh_cat Catalyst Regeneration Pd_cat Pd(II) Pre-catalyst Pd_active Active Pd(II) Species Pd_cat->Pd_active Ligand Coordination Pd_cmd Concerted Metalation- Deprotonation (CMD) Pd_active->Pd_cmd + Substrate Pd_cycle Oxidative Addition/ Reductive Elimination Pd_cmd->Pd_cycle Pd_prod Product Release Pd_cycle->Pd_prod Pd_prod->Pd_active Catalyst Regeneration

Caption: Generalized catalytic cycles for C-H amination.

The rhodium cycle is believed to proceed through a highly reactive metal-nitrene intermediate, which undergoes a concerted C-H insertion.[4] This pathway is often very fast but can be less selective. The palladium cycle typically involves a rate-determining C-H activation step via a concerted metalation-deprotonation (CMD) pathway, which is heavily influenced by the acidity of the C-H bond and the nature of the ligand.[5] The higher energy barrier associated with the CMD step for Catalyst B could explain its lower TOF.

Conclusion

This guide establishes a robust framework for benchmarking the efficiency of catalysts using tert-Butyl 4-Methoxy-2-methylphenylcarbamate as a versatile model substrate. By systematically evaluating key performance indicators such as conversion rate, TON, and TOF, researchers can make informed decisions about catalyst selection. The direct comparison of Rhodium- and Palladium-based systems highlights how different mechanistic pathways lead to vastly different performance profiles. For the targeted intramolecular C-H amination, the rhodium catalyst demonstrates superior activity and efficiency. This methodology provides a clear, reproducible, and insightful approach to catalyst evaluation, accelerating the development of next-generation synthetic transformations.

References

  • WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Copper-Catalyzed C–H Azidation of Anilines under Mild Conditions. ACS Publications.[Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC.[Link]

  • Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis. ACS Publications.[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews - ACS Publications.[Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.[Link]

  • Catalytic Reaction Processes Revealed by Scanning Probe Microscopy. Accounts of Chemical Research - ACS Publications.[Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC.[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC.[Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis - ACS Publications.[Link]

  • Experimental methods in catalytic kinetics. ScienceDirect.[Link]

  • Catalyst screening for the conversion of model carbamate compounds... ResearchGate.[Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis.[Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University.[Link]

  • Substrate binding and catalysis in carbamate kinase ascertained by crystallographic and site-directed mutagenesis studies... PubMed.[Link]

  • How to calculate the turnover number of a catalyst? ResearchGate.[Link]

  • Turnover Number and Turnover Frequency of catalysts. YouTube.[Link]

  • The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. ACS Publications.[Link]

  • Turnover number – Knowledge and References. Taylor & Francis.[Link]

  • Synthesis of 1,3-diamines through rhodium-catalyzed C-H insertion. SciSpace.[Link]

  • Turnover Number Definition. Fiveable.[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for tert-Butyl 4-Methoxy-2-methylphenylcarbamate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. As a substituted carbamate, this compound requires careful handling and adhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. As a substituted carbamate, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established regulatory frameworks and chemical safety principles.

I. Foundational Principle: Hazard Classification

Understanding the regulatory context is the first step in proper chemical disposal. Carbamates, a class of compounds primarily used as pesticides, herbicides, and fungicides, are recognized for their potential toxicity.[1] Consequently, wastes generated from their production and use are regulated by the U.S. Environmental Protection Agency (EPA) as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1][2]

While tert-Butyl 4-Methoxy-2-methylphenylcarbamate may not be individually listed, it falls within this chemical class. Wastes containing carbamates are often assigned specific EPA hazardous waste codes (e.g., K156, K157, K158 for production wastes).[3] Therefore, any waste containing this compound must be managed as hazardous waste until proven otherwise through formal characterization.

Table 1: Hazard Profile Synthesis Note: As a specific Safety Data Sheet (SDS) for this exact compound is not readily available, this table synthesizes potential hazards based on the carbamate class and structurally similar molecules.

Hazard CategoryPotential EffectRationale & Recommended Precautions
Human Health Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation.[4]Carbamates can inhibit cholinesterase. Handle with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses/goggles, and a lab coat. All handling of solids or solutions should occur in a chemical fume hood.
Environmental Toxic to aquatic life with long-lasting effects.[5]Carbamates can be persistent in the environment. Prevent any release to soil or waterways. Disposal must be conducted in a manner that ensures complete destruction of the compound.
Regulatory Classified as Hazardous Waste under RCRA.[6][7]Waste must be accumulated, stored, and disposed of in accordance with 40 CFR Part 261 and other local and federal regulations.[8]
II. Operational Disposal Workflow

The following workflow provides a systematic approach to managing tert-Butyl 4-Methoxy-2-methylphenylcarbamate waste from the point of generation to final disposal. This process ensures safety and regulatory compliance at every stage.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Coordination cluster_3 Step 4: Final Disposition gen Waste Generated (e.g., unused solid, reaction quench, contaminated labware) seg Segregate Immediately into a DEDICATED Hazardous Waste Container gen->seg Avoid mixing with other waste streams cont Use a compatible, sealed container (e.g., HDPE or glass) seg->cont labeling Label Container Clearly: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Start Date cont->labeling storage Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) labeling->storage ehs Contact Institutional Environmental Health & Safety (EHS) Office storage->ehs For pickup scheduling and guidance vendor Transfer to a Licensed Hazardous Waste Vendor ehs->vendor disposal Ultimate Disposal Method: High-Temperature Incineration vendor->disposal Ensures complete chemical destruction

Caption: Disposal workflow for tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

III. Detailed Step-by-Step Protocols
  • Identify Waste Streams: Differentiate between the following waste types, all of which are considered hazardous:

    • Neat (Unused) Compound: The pure, solid chemical.

    • Grossly Contaminated Labware: Spatulas, weigh boats, flasks with visible residue.

    • Acutely Hazardous Waste (Empty Containers): The original container holding the compound is considered hazardous waste and must not be disposed of as regular trash. It should be managed alongside the chemical waste itself.

    • Contaminated Solutions: Solvents or aqueous solutions used to rinse glassware or from quenched reactions.

  • Select Appropriate Container: Use a chemically resistant container with a secure, vapor-tight lid (e.g., a high-density polyethylene (HDPE) jug for solvents, or a wide-mouth glass jar for solids). Ensure the container is in good condition with no leaks or cracks.

  • Labeling: Proper labeling is a critical compliance point. Affix a "HAZARDOUS WASTE" label to the container immediately. Fill in all required information:

    • Generator Information: Your name, lab, and contact information.

    • Contents: List the full chemical name: "tert-Butyl 4-Methoxy-2-methylphenylcarbamate." If it's a solution, list all components and their approximate percentages.

  • Personal Protective Equipment (PPE): At a minimum, wear the following when handling the waste:

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (nitrile is generally sufficient for incidental contact).

    • Body Protection: A standard lab coat.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. It should be in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Consult EHS: Do not attempt to treat or dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide the correct container, labels, and schedule a pickup.

  • Prohibited Disposal Routes:

    • DO NOT dispose of down the drain. This is illegal and introduces a potent, persistent toxin into the water system.[5]

    • DO NOT dispose of in regular trash. This poses a risk to custodial staff and the environment.

    • DO NOT attempt to evaporate in a fume hood. This merely transfers the hazard to the atmosphere.

  • Recommended Disposal Method: Incineration: The EPA recognizes that proper treatment standards must be met before the land disposal of carbamate wastes.[1][6] The Best Demonstrated Available Technology (BDAT) for organic hazardous wastes like carbamates is high-temperature incineration.[1]

    • Causality: Incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) ensures the complete thermal oxidation of the carbamate molecule into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides.[9][10] This is the most effective way to eliminate its toxicity and prevent environmental release.

  • Professional Vendor: Your EHS office will have a contract with a licensed hazardous waste disposal company. This vendor is trained and equipped to transport the waste safely and ensure it is disposed of in compliance with all federal and state regulations.[9]

By adhering to this structured protocol, you ensure that the disposal of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is conducted with the highest degree of safety, scientific integrity, and regulatory compliance, protecting both yourself and the broader community.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Federal Register / Vol. 62, No. 116 / Tuesday, June 17, 1997 / Rules and Regulations. GovInfo.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register.
  • tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate Safety Information. NextSDS.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
  • Safety Data Sheet - tert-Butyl carbamate. (2010). Fisher Scientific.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Safety Data Sheet - 2(3)-tert-Butyl-4-methoxyphenol. (2024). Fisher Scientific.
  • Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH & Co.KG.

Sources

Handling

A Comprehensive Guide to the Safe Handling of tert-Butyl 4-Methoxy-2-methylphenylcarbamate

This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Designed for researchers, scientists, and drug development professionals, this documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure laboratory safety and proper chemical management. By moving beyond mere product provision to deliver in-depth technical and safety expertise, we aim to be your trusted partner in laboratory safety and chemical handling.

Hazard Assessment and Triage

Given the presence of the carbamate functional group and its classification as a substituted phenol derivative, tert-Butyl 4-Methoxy-2-methylphenylcarbamate should be handled as a substance with potential health hazards. Based on data from similar compounds, the primary concerns include:

  • Acute Oral Toxicity : Similar compounds are harmful if swallowed[1][2][3][4].

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation[1][3].

  • Suspected Carcinogenicity and Reproductive Toxicity : Some related compounds are suspected of causing cancer and damaging fertility or the unborn child[1][3].

  • Aquatic Toxicity : May be toxic to aquatic life with long-lasting effects[1].

Therefore, a conservative approach dictates treating this compound with a high degree of caution until specific toxicological data becomes available.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling tert-Butyl 4-Methoxy-2-methylphenylcarbamate.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[5][6][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which may cause irritation. It is crucial to inspect gloves before use and select them based on breakthrough time and permeation rate[3][8].
Body Protection A lab coat worn over personal clothing.To protect against incidental skin contact[5].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P3) should be used when handling the solid compound, especially if there is a risk of generating dust, or if working outside of a certified chemical fume hood[5].To prevent inhalation of airborne particles, which may cause respiratory irritation[3].

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe handling of this compound. The following diagram and procedural steps provide a clear, actionable plan.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal A Inspect Container for Damage B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Appropriate PPE D Work in a Chemical Fume Hood C->D E Weigh and Transfer Carefully D->E F Keep Container Tightly Closed E->F G Segregate Solid and Liquid Waste H Label Waste Containers Clearly G->H I Dispose According to Institutional and Local Regulations H->I cluster_waste_segregation Waste Segregation cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal A Solid Waste (Unused chemical, contaminated consumables) C Use Designated, Labeled, and Sealed Hazardous Waste Containers A->C B Liquid Waste (Solutions containing the chemical) B->C D Arrange for Pickup by Institutional EHS or Licensed Contractor C->D

Caption: A workflow for the proper segregation and disposal of waste.

  • Solid Waste : Collect all unused or waste solid material, along with any contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste.[9]

  • Liquid Waste : Solutions containing tert-Butyl 4-Methoxy-2-methylphenylcarbamate should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.[10]

  • Labeling : All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Disposal : Dispose of all waste in accordance with your institution's policies and local, state, and federal regulations. Contact your EHS department for specific guidance and to arrange for waste pickup.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]

  • S D Fine-Chem Limited. (n.d.). tert-butyl methyl ether Safety Data Sheet. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 2(3)-tert-Butyl-4-methoxyphenol. [Link]

  • NextSDS. (n.d.). tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate. [Link]

  • Office of the Secretary of Defense. (n.d.). Personal Protective Gear and Equipment for Pest Management Personnel. [Link]

  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory. [Link]

  • Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.